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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-iodo-1H-imidazole

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-iodo-1H-imidazole, a crucial building block in medicinal chemistry and materials science. We will delve into the strategic con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-4-iodo-1H-imidazole, a crucial building block in medicinal chemistry and materials science. We will delve into the strategic considerations for its two-step synthesis, beginning with the iodination of imidazole to form the 4-iodo-1H-imidazole intermediate, followed by its N-alkylation. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents quantitative data to ensure reproducibility. Visual diagrams of the synthetic workflow and reaction mechanisms are included to facilitate a deeper understanding. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this versatile imidazole derivative.

Introduction: The Significance of 1-Ethyl-4-iodo-1H-imidazole

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in drug design.[2][3] The introduction of an ethyl group at the N-1 position and an iodine atom at the C-4 position of the imidazole ring, yielding 1-Ethyl-4-iodo-1H-imidazole, creates a highly versatile intermediate.

The ethyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic profile.[4] The carbon-iodine bond at the C-4 position serves as a versatile handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery programs.[3] Given its utility, a robust and scalable synthesis of 1-Ethyl-4-iodo-1H-imidazole is of paramount importance.

Overall Synthetic Strategy

The synthesis of 1-Ethyl-4-iodo-1H-imidazole is most effectively accomplished through a two-step process. The first step involves the regioselective iodination of commercially available imidazole to produce 4-iodo-1H-imidazole. The second step is the N-alkylation of this intermediate with an ethylating agent.

Synthesis_Workflow Imidazole Imidazole Iodination Step 1: Iodination Imidazole->Iodination Intermediate 4-Iodo-1H-imidazole Iodination->Intermediate Alkylation Step 2: N-Ethylation Intermediate->Alkylation Product 1-Ethyl-4-iodo-1H-imidazole Alkylation->Product

Caption: Overall synthetic workflow for 1-Ethyl-4-iodo-1H-imidazole.

Step 1: Synthesis of 4-Iodo-1H-imidazole

The primary challenge in this initial step is achieving regioselective mono-iodination of the imidazole ring. Direct iodination is the most common and cost-effective method.[1]

Mechanistic Considerations for Iodination

The iodination of imidazole proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out in an alkaline aqueous medium. The base, such as sodium hydroxide, deprotonates the imidazole, increasing its nucleophilicity and facilitating the attack on molecular iodine. To control the regioselectivity and prevent the formation of di- and tri-iodinated byproducts, an excess of imidazole relative to iodine is crucial.[1]

An alternative approach involves the initial formation of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at the 5-position using a reducing agent like sodium sulfite.[1] While this method can be effective, it is less atom-economical.[5]

Detailed Experimental Protocol: Direct Iodination

This protocol is based on established and efficient procedures for the direct, regioselective mono-iodination of imidazole.[1]

Materials:

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI) or Potassium Iodide (KI) (as a co-solvent to aid iodine solubility)[1]

  • Hydrochloric Acid (HCl), dilute

  • Isopropanol

  • n-Hexane

  • Deionized Water

Procedure:

  • Preparation of Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve imidazole in an aqueous solution of sodium hydroxide. A molar excess of imidazole (2-5 equivalents to iodine) is recommended to minimize over-iodination.[1]

  • Preparation of Iodine Solution: In a separate beaker, dissolve iodine and sodium iodide in deionized water. The iodide salt forms the triiodide ion (I₃⁻), which is more soluble in water than I₂.

  • Reaction: Cool the imidazole solution to 0 °C using the ice bath. Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, continue stirring the reaction mixture at 0 °C for 6-10 hours.[1]

  • Work-up and Isolation: After the reaction is complete, carefully adjust the pH of the mixture to 7-9 with dilute hydrochloric acid. A white solid, the crude 4-iodo-1H-imidazole, should precipitate.[1] Filter the solid using a Büchner funnel. The filtrate will contain unreacted imidazole, which can be recovered by extraction with ethyl acetate.[1]

  • Purification: The crude solid is purified by recrystallization. A common and effective solvent system is a mixture of isopropanol and n-hexane.[1] Dissolve the crude product in a minimum amount of hot isopropanol, then add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Quantitative Data Summary for Iodination
ParameterValueReference
Molar Ratio (Imidazole:Iodine)2:1 to 5:1[1]
Reaction Temperature0 °C[1]
Reaction Time6-10 hours[1]
Typical Yield65-75%[6]
AppearanceWhite crystalline solid[1]

Step 2: N-Ethylation of 4-Iodo-1H-imidazole

The second step involves the nucleophilic substitution reaction where the deprotonated 4-iodo-1H-imidazole acts as a nucleophile, attacking an ethylating agent.[4]

Regioselectivity in N-Alkylation

Due to the asymmetry of 4-iodo-1H-imidazole, N-alkylation can potentially occur at either of the two nitrogen atoms, leading to 1,4- and 1,5-disubstituted regioisomers. The electron-withdrawing inductive effect of the iodine atom at the C-4 position decreases the electron density of the adjacent nitrogen (N-3) more significantly than the distal nitrogen (N-1).[4][7] Consequently, alkylation is generally favored at the more nucleophilic N-1 position, leading predominantly to the desired 1-Ethyl-4-iodo-1H-imidazole.[4]

Alkylation_Regioselectivity cluster_0 Regioselectivity of N-Ethylation Intermediate 4-Iodo-1H-imidazole Anion N1_Attack Attack at N-1 (More Nucleophilic) Intermediate->N1_Attack Favored N3_Attack Attack at N-3 (Less Nucleophilic) Intermediate->N3_Attack Disfavored Major_Product 1-Ethyl-4-iodo-1H-imidazole (Major Product) N1_Attack->Major_Product Minor_Product 1-Ethyl-5-iodo-1H-imidazole (Minor Product) N3_Attack->Minor_Product

Caption: Regioselectivity in the N-ethylation of 4-iodo-1H-imidazole.

Detailed Experimental Protocol: N-Ethylation

Two primary protocols are presented, one using a strong base (Sodium Hydride) for rapid deprotonation and another using a milder base (Potassium Carbonate) which is often preferred for its ease of handling, especially in larger-scale syntheses.[4]

Method A: Using Sodium Hydride (NaH)

Materials:

  • 4-Iodo-1H-imidazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of Sodium Hydride (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the ethylating agent (1.1-1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Ethyl-4-iodo-1H-imidazole.

Method B: Using Potassium Carbonate (K₂CO₃)

Materials:

  • 4-Iodo-1H-imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-iodo-1H-imidazole (1.0 equivalent), anhydrous potassium carbonate (2-3 equivalents), and the solvent (Acetonitrile or DMF).

  • Alkylation: Add the ethylating agent (1.2-1.5 equivalents) and heat the reaction mixture to 50-70 °C. Stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Quantitative Data Summary for N-Ethylation
ParameterMethod A (NaH)Method B (K₂CO₃)
Base (Equivalents) NaH (1.1)K₂CO₃ (2-3)
Ethylating Agent (Equivalents) 1.1 - 1.21.2 - 1.5
Solvent Anhydrous DMF or THFAcetonitrile or DMF
Temperature 0 °C to Room Temp.50-70 °C
Typical Reaction Time 2-4 hours4-8 hours
Typical Yield >85%>80%

Conclusion

The synthesis of 1-Ethyl-4-iodo-1H-imidazole is a well-established and reliable process that can be achieved in high yields through a two-step sequence of iodination and N-ethylation. Careful control of reaction conditions, particularly during the iodination step, is critical for achieving high regioselectivity and minimizing byproduct formation. The choice of base and solvent for the N-ethylation step can be adapted based on scale and available resources, with both strong and mild bases providing excellent results. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate, empowering further research and development in the fields of medicinal chemistry and materials science.

References

  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google P
  • CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google P
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google P
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate - MySkinRecipes. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. [Link]

  • N-Alkylation of imidazoles - University of Otago. [Link]

  • 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem - NIH. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • CN110776464A - N1 site alkylation method for imidazole compounds - Google P

Sources

Exploratory

Title: A Senior Application Scientist's Guide to the Safe Handling and Strategic Application of 1-Ethyl-4-iodo-1H-imidazole

An In-depth Technical Guide for Senior Application Scientists Section 1: Executive Summary & Compound Profile 1-Ethyl-4-iodo-1H-imidazole is a heterocyclic building block of significant interest to the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Senior Application Scientists

Section 1: Executive Summary & Compound Profile

1-Ethyl-4-iodo-1H-imidazole is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its structure combines the biologically relevant imidazole core, a common motif in many active pharmaceutical ingredients, with a strategically placed iodine atom at the C4 position.[1][2] This iodo-group serves as a highly versatile reactive handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.[1][3] The presence of the N1-ethyl group provides metabolic stability and modulates the electronic properties of the imidazole ring, while also pre-empting the need for a separate nitrogen protection step often required when working with its parent compound, 4-iodo-1H-imidazole.[1]

However, the utility of this reagent is counterbalanced by a significant hazard profile. Drawing from data on structurally analogous compounds, 1-Ethyl-4-iodo-1H-imidazole is anticipated to be harmful if swallowed, cause significant skin irritation, and pose a risk of serious eye damage.[4][5] Therefore, a comprehensive understanding of its chemical properties and strict adherence to rigorous safety protocols are not merely best practices but essential prerequisites for its use in a research environment. This guide provides an in-depth analysis of the compound's properties, a framework for risk assessment, detailed protocols for safe handling and emergency response, and a practical example of its application in a common synthetic workflow.

Section 2: The Chemist's Perspective: Properties and Reactivity

A thorough understanding of a compound's chemical nature is the foundation of its safe and effective use. The key to 1-Ethyl-4-iodo-1H-imidazole's utility lies in the predictable reactivity of its C-I bond, while its hazards are rooted in the properties of the substituted imidazole core.

Physicochemical & Structural Data

PropertyValueSource
Molecular Formula C₅H₇IN₂Calculated
Molecular Weight 222.03 g/mol Calculated
Appearance Likely a solid (by analogy to 4-iodo-1H-imidazole)
InChI InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3N/A
Key Structural Features 1. N1-Ethyl Group: Blocks the N1 position, preventing side reactions and eliminating the need for a protection/deprotection sequence. 2. C4-Iodo Group: Activates the C4 position for facile C-C and C-heteroatom bond formation via cross-coupling.[1] 3. Imidazole Core: Aromatic, basic heterocycle prevalent in biologically active molecules.[6][7]N/A

Chemical Reactivity and Incompatibilities

The primary value of 1-Ethyl-4-iodo-1H-imidazole is as a substrate in palladium-catalyzed cross-coupling reactions. The C-I bond is readily activated by Pd(0) catalysts, making it an excellent partner for:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[1]

Causality of Reactivity: The N-ethyl group is more than just a substituent; it is an integral part of the reagent's design. By occupying the N1 position, it directs functionalization to the C4 and C5 positions and prevents the catalyst deactivation or side-product formation that can occur with unprotected NH-imidazoles.

Known Incompatibilities: Based on related structures, this compound should be considered incompatible with:

  • Strong oxidizing agents.[8]

  • Strong acids.[8]

It is also noted to be light-sensitive, and appropriate storage is critical to maintain its integrity.[8]

Section 3: Hazard Identification and Risk Assessment

While no specific safety data sheet (SDS) exists for 1-Ethyl-4-iodo-1H-imidazole, a reliable hazard profile can be inferred from the documented risks of its parent structures: 1-Ethyl-1H-imidazole and 4-Iodo-1H-imidazole. This approach forms the basis of a conservative and responsible risk assessment.

Inferred GHS Hazard Classification

PictogramSignal WordHazard Class & StatementBasis of Inference
Danger Acute Toxicity, Oral (Category 3/4): H301/H302 - Toxic/Harmful if swallowed.1-Ethyl-1H-imidazole is H302.[4] Imidazole parent is H302.[9]
Danger Skin Corrosion/Irritation (Category 1C/2): H314/H315 - Causes severe skin burns and eye damage / Causes skin irritation.1-Ethyl-1H-imidazole is H315.[4] 4-Iodo-1H-imidazole is H315.[5] Imidazole parent is H314.[9]
Danger Serious Eye Damage/Irritation (Category 1): H318 - Causes serious eye damage.1-Ethyl-1H-imidazole is H318.[4] 4-Iodo-1H-imidazole is an eye irritant (Category 2).[5] Given the severity of related compounds, Category 1 is a prudent assumption.
Warning Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.4-Iodo-1H-imidazole is H335.[5]

Toxicological Profile Summary

  • Acute Oral Toxicity: Expected to be harmful or toxic if ingested. The oral LD50 for a related compound, 1-ethenyl-1H-imidazole, was reported as 1040 mg/kg in rats, classifying it as moderately toxic.[10] Ingestion may lead to gastrointestinal irritation.[11]

  • Dermal Toxicity: Expected to cause skin irritation upon brief contact and potentially more severe irritation or burns with prolonged exposure.[12] Contaminated clothing must be removed and washed before reuse.[8]

  • Eye Damage: Poses a significant risk of serious, irreversible eye damage.[4][10] The corrosive nature of the imidazole class necessitates immediate and thorough rinsing if contact occurs.[9]

  • Inhalation Toxicity: May cause respiratory tract irritation.[5][11] The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous cycle. The following workflow should be adopted before and during any procedure involving this compound.

A 1. Identify Hazards (Review SDS of analogs, GHS classifications) B 2. Assess Exposure (Quantity used, duration, potential for dust/aerosol) A->B informs C 3. Implement Controls (Fume hood, PPE, designated area) B->C dictates D 4. Develop Procedures (SOP for handling, emergency plan) C->D enables E 5. Review & Refine (Post-experiment debrief, update SOPs as needed) D->E provides data for E->A continuous improvement

Caption: A continuous cycle of risk assessment for laboratory procedures.

Section 4: The Self-Validating Protocol: Engineering Safety into the Workflow

A safe protocol is a self-validating one, where controls are integrated into the workflow, not treated as an afterthought.

4.1 Pre-Experiment Preparations: Controls and PPE

Before handling the compound, ensure all safety measures are in place.

Control TypeSpecific Equipment/ActionRationale (The "Why")
Engineering Controls Certified Chemical Fume HoodTo contain dust and vapors, preventing inhalation exposure. This is the primary line of defense.[13]
Administrative Controls Standard Operating Procedure (SOP) & Designated AreaEnsures consistency, minimizes error, and restricts access to trained personnel. Clearly marks the area where hazardous work is occurring.
Personal Protective Equipment (PPE) See table belowTo protect the user from direct contact in the event of a spill or procedural failure.[8][11]

Recommended Personal Protective Equipment (PPE)

Body PartSpecific PPEStandard
Hands Nitrile or Neoprene Gloves (double-gloving recommended)EN 374
Eyes/Face Chemical safety goggles and a full-face shieldEN 166
Body Flame-retardant laboratory coat with buttoned cuffsN/A

4.2 Storage and Handling

  • Receiving: Upon receipt, inspect the container for damage. Log the compound into the chemical inventory.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8] For long-term stability and to maintain product quality, refrigeration under an inert atmosphere (e.g., Argon or Nitrogen) and protection from light is recommended.[8] Store away from incompatible materials like strong acids and oxidizers.[8]

  • Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood.[13] Use spark-proof tools and avoid creating dust.[5]

4.3 Spill and Emergency Procedures

Immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove all contaminated clothing. If irritation persists, seek medical attention.[11]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[11] Seek immediate, specialized medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8][11] If symptoms persist, seek medical attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[8] Do NOT induce vomiting.[13] Seek immediate medical attention.

  • Minor Spill (in fume hood): Evacuate personnel from the immediate area.[5] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal.[5]

4.4 Waste Disposal

Dispose of contents and container to an approved hazardous waste disposal plant.[8] All waste containing 1-Ethyl-4-iodo-1H-imidazole should be treated as halogenated organic waste and disposed of according to local, state, and federal regulations. Do not allow the chemical to enter drains.[5]

Section 5: Application in Practice: A Representative Experimental Workflow

To illustrate the practical handling of this reagent, we will detail a representative Suzuki-Miyaura cross-coupling reaction. This protocol is a cornerstone of modern medicinal chemistry for creating C-C bonds.[1]

Protocol: Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-1H-imidazole with Phenylboronic Acid

Causality Behind the Protocol: This experiment synthesizes 1-Ethyl-4-phenyl-1H-imidazole. The choice of a palladium catalyst is crucial for activating the C-I bond. The base (e.g., K₂CO₃) is required for the transmetalation step of the catalytic cycle. A mixed solvent system (e.g., dioxane/water) is often used to solubilize both the organic and inorganic reagents.[1] The entire process must be conducted under an inert atmosphere because the Pd(0) catalyst is oxygen-sensitive.

Step-by-Step Methodology

  • Reagent Preparation (in fume hood):

    • To a flame-dried reaction vessel, add 1-Ethyl-4-iodo-1H-imidazole (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Inerting the Atmosphere:

    • Seal the vessel with a septum.

    • Evacuate the vessel using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent and Catalyst Addition:

    • Add a degassed 4:1 mixture of 1,4-Dioxane and Water via syringe.

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to the required temperature (e.g., 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Work-up and Extraction:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with water and brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Weigh Reagents (in Fume Hood) B 2. Inert Reaction Vessel (Evacuate/Backfill x3) A->B C 3. Add Solvents & Catalyst B->C D 4. Heat & Stir (Monitor by TLC/LCMS) C->D E 5. Quench & Extract D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Section 6: Conclusion

1-Ethyl-4-iodo-1H-imidazole is a powerful and enabling reagent for medicinal chemistry and drug discovery, offering a direct route to complex, N-functionalized imidazole derivatives. Its value, however, is intrinsically linked to a significant hazard profile that demands a high level of respect and caution. By understanding its chemical properties, conducting thorough risk assessments, and integrating safety into every step of the experimental workflow, researchers can confidently and responsibly leverage the synthetic potential of this important building block to advance the frontiers of science.

Section 7: References

  • 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540. PubChem - NIH. [Link]

  • 1H-Imidazole, 1-ethenyl- - Evaluation statement. (2022). Australian Government Department of Health. [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. [Link]

  • Preparation method of 4-iodine-1H-imidazole. Google Patents (CN110938036A).

  • Ethyl 4-iodo-1H-imidazole-2-carboxylate. MySkinRecipes. [Link]

  • Synthesis method of 4-iodo-1H-imidazole. Google Patents (CN102432543A).

  • 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. PubChem - NIH. [Link]

  • Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. [Link]

Sources

Foundational

Strategic Functionalization of the Imidazole Core: A Technical Guide to Substituted Iodoimidazoles

Introduction: The Iodine Linchpin In the architecture of drug discovery, the imidazole ring is a privileged scaffold, ubiquitous in histidine-derived alkaloids, antifungals (e.g., ketoconazole), and kinase inhibitors. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Iodine Linchpin

In the architecture of drug discovery, the imidazole ring is a privileged scaffold, ubiquitous in histidine-derived alkaloids, antifungals (e.g., ketoconazole), and kinase inhibitors. However, the direct functionalization of the imidazole core remains a synthetic bottleneck due to its amphoteric nature and tautomerism.

Substituted iodoimidazoles serve as the critical "linchpin" intermediates. The Carbon-Iodine (C-I) bond offers a distinct reactivity profile compared to its chloro- or bromo- counterparts, primarily due to the weaker bond dissociation energy (C-I


 57 kcal/mol vs. C-Br 

68 kcal/mol). This lability makes iodoimidazoles the superior substrate for:
  • Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under milder conditions.

  • Lithium-Halogen exchange for introducing electrophiles at specific positions.

  • Radiolabeling precursors for SPECT/PET imaging agents.

This guide details the regiocontrolled synthesis and utilization of these intermediates, moving beyond generic protocols to address the specific electronic and steric challenges of the imidazole nucleus.

Regiocontrol: Navigating the Electronic Landscape

The synthesis of iodoimidazoles is dictated by the competition between Electrophilic Aromatic Substitution (SEAr) and Directed Ortho Metalation (DoM) . The choice of method depends entirely on the desired regioisomer (C2, C4, or C5).

The Tautomeric Challenge

For N-unsubstituted imidazoles, the C4 and C5 positions are chemically equivalent due to rapid tautomerism (


-imidazole 


-imidazole). To achieve regioselectivity between C4 and C5, the N1-position must be protected (blocked), breaking the symmetry.
Synthetic Pathways[1]
  • C4/C5 Iodination (SEAr): The imidazole ring is electron-rich. Electrophiles attack the C4/C5 positions preferentially over C2.

    • Reagents:

      
      /NaOH (aqueous) or NIS (N-Iodosuccinimide).
      
    • Mechanism:[1][2][3][4][5] Formation of a

      
      -complex followed by deprotonation.
      
  • C2 Iodination (DoM): The C2 proton is the most acidic (

    
     in DMSO), but C2 is nucleophilic only after deprotonation.
    
    • Reagents:

      
      -BuLi followed by an iodine source (
      
      
      
      ).
    • Requirement: A bulky protecting group (e.g., Trityl, SEM) at N1 is mandatory to prevent N-lithiation and to direct the base to C2 via coordination or steric guidance.

Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for synthesizing specific iodoimidazole isomers.

RegioSelectivity Start Target Isomer? C4_5 C4 / C5 Iodo Start->C4_5 Electrophilic C2 C2 Iodo Start->C2 Nucleophilic (C-Li) Direct Direct Iodination (SEAr) C4_5->Direct Protect Step 1: N-Protection (Trityl/SEM) C2->Protect NIS Reagent: NIS or I2/NaOH Direct->NIS DiIodo Product: 4,5-Diiodoimidazole NIS->DiIodo Excess I2 MonoIodo Product: 4(5)-Iodoimidazole NIS->MonoIodo Controlled Eq. Lithiate Step 2: Lithiation (n-BuLi, -78°C) Protect->Lithiate Quench Step 3: Quench (I2) Lithiate->Quench C2Prod Product: 2-Iodo-1-Tritylimidazole Quench->C2Prod

Figure 1: Synthetic decision tree for accessing specific iodoimidazole regioisomers. Note the divergence between electrophilic and lithiation pathways.

Experimental Protocols

These protocols are designed to be self-validating. The visual cues (color changes, precipitate formation) serve as checkpoints for the scientist.

Protocol A: Synthesis of 4,5-Diiodoimidazole (Direct Iodination)

Target: Accessing the di-halogenated core for sequential coupling. Mechanism: Electrophilic substitution under basic conditions. The base generates the imidazolyl anion, which is more nucleophilic toward iodine.

Materials:

  • Imidazole (1.0 equiv)[6]

  • NaOH (3.0 equiv, 2M aqueous solution)

  • Iodine (

    
    ) (2.0 equiv) dissolved in THF or KI/Water.
    
  • Solvent: THF/Water biphasic system.

Step-by-Step Workflow:

  • Dissolution: Dissolve imidazole in the 2M NaOH solution.

    • Checkpoint: Solution should be clear and colorless. The pH must be >12 to ensure N-deprotonation.

  • Addition: Cool the solution to 0°C (ice bath). Add the iodine solution dropwise over 30 minutes.

    • Causality: Slow addition prevents the "hot spots" that lead to polymeric byproducts. Cooling suppresses oxidative degradation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Checkpoint: A heavy precipitate (the diiodo product) typically forms.

  • Quench & pH Adjustment: Acidify carefully with dilute HCl to pH ~5-6.

    • Critical Step: The product precipitates maximally at its isoelectric point. Do not over-acidify (pH < 2), or the imidazole will protonate and redissolve.

  • Purification: Filter the solid. Wash with cold water and aqueous sodium thiosulfate (to remove unreacted iodine, indicated by the disappearance of brown color). Recrystallize from ethanol.

Protocol B: Synthesis of 2-Iodo-1-Tritylimidazole (Lithiation Route)

Target: Regiospecific C2 functionalization. Mechanism: Directed Ortho Metalation (DoM). The trityl group prevents N-attack and sterically directs the bulky base to the C2 proton.

Materials:

  • 1-Tritylimidazole (1.0 equiv) (Prepared from imidazole + trityl chloride +

    
    ).
    
  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv, 1.6M in hexanes).
  • Iodine (

    
    ) (1.2 equiv) in dry THF.
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere. Moisture kills

    
    -BuLi instantly.
    
  • Lithiation: Dissolve 1-tritylimidazole in THF. Cool to -78°C (Dry ice/Acetone). Add

    
    -BuLi dropwise.
    
    • Checkpoint: The solution often turns a deep red/orange color, indicating the formation of the 2-lithio species.

    • Timing: Stir for 30-45 minutes. Longer times may cause trityl migration or degradation.

  • Quench: Add the Iodine/THF solution rapidly at -78°C.

    • Causality: Rapid addition ensures the lithiated species captures the iodine before warming up, which could lead to side reactions.

  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with EtOAc. Wash with 
    
    
    
    (removes purple iodine color).
  • Validation:

    
     NMR should show the disappearance of the C2-H signal (typically the most downfield singlet around 
    
    
    
    7.5-7.8 ppm).

Cross-Coupling Architectures: The Suzuki-Miyaura Interface[2]

Iodoimidazoles are potent electrophiles for Palladium-catalyzed cross-coupling. However, a common failure mode is catalyst poisoning . The free N3 nitrogen of the imidazole ring can bind strongly to Palladium (


), displacing the phosphine ligands and arresting the catalytic cycle.
Overcoming Catalyst Inhibition

To ensure turnover, one of two strategies is required:

  • N-Protection: Mask the nitrogen (e.g., with SEM, Boc, or Methyl) to reduce its Lewis basicity.

  • Specialized Ligands: Use bulky, electron-rich phosphines (e.g., Buchwald ligands like XPhos or SPhos) that bind Pd more tightly than the imidazole nitrogen.

Visualization: The Inhibited Catalytic Cycle

The diagram below highlights the specific point where unprotected imidazoles disrupt the Suzuki cycle.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Iodoimidazole Inhibition DEAD END: Pd-N(Imidazole) Complex OxAdd->Inhibition Free NH binds Pd (Catalyst Poisoning) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronate (If N-Protected) Prod Reductive Elimination (Product + Pd0) TransMet->Prod Prod->Pd0 Imid Iodoimidazole Boron Boronic Acid + Base

Figure 2: Suzuki-Miyaura catalytic cycle showing the "Dead End" inhibition pathway caused by free imidazole nitrogen binding to the Pd(II) intermediate.

Comparative Data: Iodinating Agents

The following table summarizes the efficiency and regioselectivity of common iodinating systems for imidazoles.

Reagent SystemActive SpeciesPrimary RegioselectivityYield PotentialKey Limitation

/ NaOH (aq)
Hypoiodite (

)
C4, C5 (Di-iodination common)High (70-90%)Poor solubility of organic substrates; difficult to stop at mono-iodination.
NIS / TFA

(Superelectrophile)
C4 or C5 (Mono-selective)High (80-95%)Requires anhydrous conditions; TFA is corrosive.

-BuLi /


(Electrophile)
C2 (Exclusive)Moderate (50-70%)Requires N-protection; cryogenic conditions (-78°C).
NIS /

Activated NISC4 (Deactivated rings)High (80-90%)Lewis acid sensitive substrates may decompose.

References

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Detailed protocols for controlling regioselectivity via N-substitution. URL:[Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Source: Organic Chemistry Portal / Tetrahedron Letters. Context: Mechanistic insight into using NIS/TFA for mild, regioselective iodination of electron-rich heterocycles. URL:[Link]

  • Mild Mono-Acylation of 4,5-Diiodoimidazole. Source:Organic Syntheses, 2021, Vol. 98, pp. 194-211. Context: A robust, large-scale validated protocol for handling 4,5-diiodoimidazole intermediates.[5] URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source:Journal of the American Chemical Society / PMC. Context: Analysis of the inhibitory effect of free NH groups on Palladium catalysts and solutions using specific precatalysts. URL:[Link]

  • Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and substitution reactions in flow. Source:Reaction Chemistry & Engineering (RSC). Context: Modern protocols for C2 lithiation and iodination, highlighting the necessity of the trityl protecting group. URL:[Link]

Sources

Protocols & Analytical Methods

Method

1-Ethyl-4-iodo-1H-imidazole as a building block for pharmaceuticals

Application Note: 1-Ethyl-4-iodo-1H-imidazole as a Premier Pharmaceutical Building Block Executive Summary 1-Ethyl-4-iodo-1H-imidazole is a critical heterocyclic building block used in the design of bioactive small molec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-4-iodo-1H-imidazole as a Premier Pharmaceutical Building Block

Executive Summary

1-Ethyl-4-iodo-1H-imidazole is a critical heterocyclic building block used in the design of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase), histamine receptor ligands, and anti-infectives. Unlike its 2-iodo or 5-iodo isomers, the 4-iodo congener offers a unique vector for extending carbon frameworks away from the N1-substituent, mimicking the topology of natural histidine residues while providing a reactive handle for palladium-catalyzed cross-couplings.

This guide details the regioselective synthesis of 1-ethyl-4-iodo-1H-imidazole, methods for distinguishing it from the common 1,5-isomer byproduct, and a validated protocol for its use in Suzuki-Miyaura cross-coupling.

Chemical Identity & Properties

PropertySpecification
Chemical Name 1-Ethyl-4-iodo-1H-imidazole
CAS Number 918643-51-3
Precursor CAS 71759-89-2 (4-Iodoimidazole)
Molecular Formula C₅H₇IN₂
Molecular Weight 222.03 g/mol
Appearance Off-white to pale yellow solid
Storage 2–8°C, protect from light (iodides are photosensitive)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water

Synthetic Utility: The "Why" of the 4-Position

In medicinal chemistry, the imidazole ring is a privileged scaffold.[1] However, functionalization vectors matter:

  • C2-Position: Highly acidic; prone to metabolic oxidation; often leads to CYP inhibition.

  • C5-Position: Sterically crowded when N1 is substituted; coupling reactions are often sluggish.

  • C4-Position (Target): Sterically accessible; electronically favorable for oxidative addition to Pd(0); allows linear extension of the pharmacophore.

The challenge lies in synthesis: Direct alkylation of 4-iodoimidazole yields a mixture of 1,4- and 1,5-isomers due to annular tautomerism. The protocol below maximizes the isolation of the desired 1,4-isomer.

Protocol A: Regioselective Synthesis & Purification

Objective: Synthesize 1-ethyl-4-iodo-1H-imidazole from 4-iodoimidazole with high isomeric purity.

Materials
  • Substrate: 4-Iodoimidazole (1.0 equiv)

  • Alkylating Agent: Iodoethane (1.2 equiv) or Bromoethane (1.5 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) — preferred over NaH for milder conditions and better regiocontrol.

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 4-iodoimidazole (10 mmol, 1.94 g) and Cs₂CO₃ (20 mmol, 6.5 g).

  • Solvation: Add anhydrous DMF (20 mL) and stir at room temperature (RT) for 30 min to deprotonate the imidazole. Note: The solution will turn slightly turbid.

  • Alkylation: Cool the mixture to 0°C. Add Iodoethane (12 mmol, 0.96 mL) dropwise over 10 min.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

    • TLC Check: You will see two spots.[2] The 1,4-isomer (Target) typically runs slower (lower R_f) than the 1,5-isomer in polar systems due to the exposed nitrogen lone pair being less sterically hindered, interacting more with silica.

  • Work-up: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5 x 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification (Crucial): Flash column chromatography (SiO₂).

    • Gradient: 0% → 5% MeOH in DCM.

    • Isomer Separation: The 1,5-isomer (minor) elutes first; the 1,4-isomer (major, ~3:1 to 4:1 ratio) elutes second.

Self-Validating QC: Distinguishing Isomers
  • NOE (Nuclear Overhauser Effect) NMR: This is the only definitive check.

    • 1-Ethyl-4-iodoimidazole: Irradiation of the N-Ethyl CH₂ protons will show a strong NOE signal only to the C2-H proton. No NOE is observed to the C5-H (which is now an Iodine).

    • 1-Ethyl-5-iodoimidazole: Irradiation of the N-Ethyl CH₂ protons will show a strong NOE to the C4-H proton (if present) or lack of NOE to the adjacent position if iodinated? Correction: In the 1,5-isomer, the ethyl group is next to the Iodine. The C2-H is distant. The diagnostic is the Cross-peak between N-CH2 and C5-H (which is absent in the 1,5-iodo isomer because C5 is iodinated).

    • Simplified Rule: In 1,4-isomer, the Ethyl group is far from the Iodine. In 1,5-isomer, they are adjacent.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple 1-ethyl-4-iodoimidazole with an aryl boronic acid.

Materials
  • Halide: 1-Ethyl-4-iodo-1H-imidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4][5]·DCM (0.05 equiv) — Robust, air-stable catalyst.

  • Base: 2M aq. Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Assembly: In a microwave vial or pressure tube, combine the imidazole (1 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 min.

  • Solvent Addition: Add degassed Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.

    • Reaction Monitoring: The disappearance of the starting iodide is usually rapid due to the weak C-I bond.

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.[3][4]

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Visual Workflows (Graphviz)

Figure 1: Synthesis & Regio-Separation Logic

SynthesisWorkflow Start Start: 4-Iodoimidazole (Tautomeric Mix) Reagents Add: Et-I + Cs2CO3 Solvent: DMF, 0°C to RT Start->Reagents Reaction Alkylation Reaction (N-Alkylation) Reagents->Reaction Mixture Crude Mixture: 1,4-Isomer (Major) + 1,5-Isomer (Minor) Reaction->Mixture TLC TLC Check (DCM/MeOH) 1,5-isomer (High Rf) 1,4-isomer (Low Rf) Mixture->TLC Column Flash Chromatography TLC->Column Separation Product Pure 1-Ethyl-4-iodo-1H-imidazole (Target) Column->Product Elutes 2nd Byproduct 1-Ethyl-5-iodoimidazole (Discard/Save) Column->Byproduct Elutes 1st

Caption: Workflow for the regioselective alkylation and purification of the 1,4-isomer.

Figure 2: Suzuki Coupling Decision Tree

SuzukiLogic Substrate 1-Ethyl-4-iodoimidazole Cond_Std Standard Conditions: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Substrate->Cond_Std Partner Boronic Acid/Ester Partner->Cond_Std Cond_Hrd Difficult Substrate? (Steric Bulk) Cond_Std->Cond_Hrd Low Yield? Product Biaryl Product Cond_Std->Product High Yield Cond_Adv Advanced Conditions: Pd2(dba)3, XPhos K3PO4, BuOH, 100°C Cond_Hrd->Cond_Adv Yes Cond_Adv->Product

Caption: Optimization strategy for cross-coupling 4-iodoimidazoles.

References

  • Synthesis of 4-Iodoimidazole: Cliff, M. D., & Pyne, S. G. (1995). "Synthesis of some 4-substituted imidazoles." Journal of Organic Chemistry. Link (General method for iodoimidazole synthesis).

  • Regioselective Alkylation: Al-Masoudi, N. A., et al. (2011). "Nitroimidazoles Part 4: Synthesis and anti-HIV activity of new 4-nitroimidazoles." Tetrahedron.
  • Suzuki Coupling of Haloimidazoles: Bellina, F., et al. (2007). "Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles." Journal of Organic Chemistry. Link

  • Isomer Identification: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on imidazole tautomerism and NMR assignment).
  • Building Block Data: ChemicalBook Entry for 4-Iodoimidazole (Precursor). Link

Sources

Application

Application Notes and Protocols: 1-Ethyl-4-iodo-1H-imidazole in the Synthesis of Bioactive Molecules

Introduction: The Strategic Importance of the Imidazole Moiety The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity for hydrogen bonding make it a versatile component in designing molecules that interact with biological targets.[3] Compounds incorporating the imidazole nucleus have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][4]

Within the vast toolkit of chemical building blocks, 1-Ethyl-4-iodo-1H-imidazole has emerged as a particularly valuable synthon for drug discovery. The strategic placement of its functional groups offers a dual advantage:

  • The N1-Ethyl Group: This modification enhances lipophilicity compared to the parent N-H imidazole, which can improve cell permeability and metabolic stability, key parameters in drug design.

  • The C4-Iodo Group: The carbon-iodine bond at the 4-position serves as a highly efficient and regioselective handle for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the precise and modular installation of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the synthesis and application of 1-Ethyl-4-iodo-1H-imidazole, focusing on robust protocols for its use in palladium-catalyzed cross-coupling reactions and its role in constructing complex, biologically active molecules.

Part 1: Synthesis of the Key Building Block

A reliable supply of the title compound is paramount. While various methods exist for the synthesis of 4-iodoimidazoles[6][7], a common and effective laboratory-scale approach involves a two-step sequence: the iodination of imidazole followed by N-alkylation.

Protocol 1: Synthesis of 4-Iodo-1H-imidazole

This protocol is adapted from established methods involving the direct iodination of imidazole.[7][8]

Materials:

  • Imidazole

  • Sodium Hydroxide (NaOH)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EA)

  • Saturated Sodium Thiosulfate solution

  • Brine

Procedure:

  • In a round-bottom flask cooled in an ice bath, dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

  • Slowly add a solution of elemental iodine (2.0 eq) in THF dropwise to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 3-4 hours).

  • Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining iodine.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude 4-iodo-1H-imidazole.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to afford the pure product.[7]

Protocol 2: Synthesis of 1-Ethyl-4-iodo-1H-imidazole

This protocol details the N-ethylation of the intermediate synthesized in Protocol 1.

Materials:

  • 4-Iodo-1H-imidazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Iodoethane (EtI) or Diethyl Sulfate ((Et)₂SO₄) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add a suspension of NaH in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of 4-iodo-1H-imidazole in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction back to 0 °C and add iodoethane dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 1-Ethyl-4-iodo-1H-imidazole.

Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling

The C-I bond in 1-Ethyl-4-iodo-1H-imidazole is readily activated by palladium catalysts, making it an ideal substrate for a variety of powerful bond-forming reactions.[5] These reactions are the cornerstone of modern synthetic chemistry and drug discovery.

Workflow for Cross-Coupling Applications

The general workflow for utilizing 1-Ethyl-4-iodo-1H-imidazole in the synthesis of bioactive molecules is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Bioactive Scaffolds start 1-Ethyl-4-iodo-1H-imidazole suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd(0) catalyst, Base sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Pd(0)/Cu(I) catalyst, Amine Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd(0) catalyst, Ligand, Base prod_suzuki 4-Aryl-1-ethyl-1H-imidazole (e.g., Anti-inflammatories) suzuki->prod_suzuki prod_sonogashira 4-Alkynyl-1-ethyl-1H-imidazole (e.g., Kinase Inhibitors) sonogashira->prod_sonogashira prod_buchwald 4-Amino-1-ethyl-1H-imidazole (e.g., Receptor Modulators) buchwald->prod_buchwald

Caption: Synthetic utility of 1-Ethyl-4-iodo-1H-imidazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[5][9][10] The reaction couples the iodoimidazole with an organoboron reagent, typically a boronic acid or ester.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To a reaction vessel, add 1-Ethyl-4-iodo-1H-imidazole, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[5]

  • Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water and then with brine to remove the base and inorganic byproducts.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to obtain the desired 4-aryl-1-ethyl-1H-imidazole product.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100~95
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane80~88
4-Methoxyphenylboronic acidPd/CK₂CO₃DMF120 (MW)~92[12]

Yields are representative and can vary based on specific substrates and reaction scale.[5]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism provides insight into the roles of the various reagents and helps in troubleshooting. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂(I) (R¹ = Imidazole) ox_add->pd_complex transmetal Transmetalation pd_biaryl R¹-Pd(II)L₂(R²) (R² = Aryl) transmetal->pd_biaryl red_elim Reductive Elimination red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product iodide R¹-I (1-Ethyl-4-iodo-1H-imidazole) iodide->ox_add boronic R²-B(OH)₂ (Boronic Acid) boronic->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Scaffolds

The Sonogashira reaction is an indispensable tool for forming a bond between an aryl halide and a terminal alkyne.[16][17] This reaction is crucial for synthesizing arylalkynes, which are key structural elements in many kinase inhibitors and other targeted therapeutics.[16][18][19]

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Terminal Alkyne (1.2-1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (0.02-0.05 eq)

  • Copper(I) Co-catalyst (e.g., CuI) (0.05-0.1 eq)

  • Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 1-Ethyl-4-iodo-1H-imidazole, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent and the amine base. The amine acts as both the base and, in some cases, the solvent.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C. The mild conditions are a hallmark of this reaction.[16]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 4-alkynyl-1-ethyl-1H-imidazole.

Data Summary: Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25~92
EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NDMF60~85
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIDIPATHF40~88

Yields are representative and can vary based on specific substrates and reaction scale.[5]

Part 3: Application in the Synthesis of Kinase Inhibitors

The scaffolds derived from 1-Ethyl-4-iodo-1H-imidazole are particularly prevalent in the development of protein kinase inhibitors, a major class of anticancer drugs.[20][21] The imidazole core can form crucial hydrogen bonds in the hinge region of the kinase active site, while the substituent introduced at the C4 position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Case Study: Synthesis of PAK4 Inhibitor Precursors

The p21-activated kinase 4 (PAK4) is a key signaling node involved in cancer cell motility and metastasis.[20] Many potent PAK4 inhibitors feature a substituted imidazole or benzimidazole core.[20] The 4-alkynyl-1-ethyl-1H-imidazole scaffold, readily synthesized via the Sonogashira coupling (Protocol 4), serves as a direct precursor to more complex heterocyclic systems found in such inhibitors. For instance, coupling with a suitably functionalized terminal alkyne can provide an intermediate that is then cyclized to form an indole or other fused ring system, a common strategy in kinase inhibitor design.[20] The ethyl group on the imidazole nitrogen can provide favorable interactions within the ATP-binding pocket, contributing to the overall binding affinity of the inhibitor.

Conclusion

1-Ethyl-4-iodo-1H-imidazole is a high-value, versatile building block for the synthesis of bioactive molecules. Its strategic design facilitates robust and high-yielding entry into diverse chemical space through well-established palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a practical guide for researchers in medicinal chemistry and drug development to leverage this synthon for the efficient construction of novel 4-substituted imidazole derivatives. The demonstrated utility of these scaffolds, particularly in the field of kinase inhibitors, underscores the continued importance of 1-Ethyl-4-iodo-1H-imidazole in the pursuit of new therapeutic agents.

References

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Benchchem.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
  • Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzo
  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
  • Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Wiley Online Library.
  • CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • Recent Advances in Sonogashira Reactions.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PubMed Central.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives.
  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
  • Cross Coupling Reactions - Catalytic Cycle Key Fe
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PubMed Central.
  • CROSS-COUPLING reactions - everything YOU need to know! YouTube.
  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central.

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Method

Application Note: A Reliable Two-Step Laboratory Scale Synthesis of 1-Ethyl-4-iodo-1H-imidazole

Abstract This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 1-Ethyl-4-iodo-1H-imidazole, a crucial building block in medicinal chemistry and drug discovery. The imida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 1-Ethyl-4-iodo-1H-imidazole, a crucial building block in medicinal chemistry and drug discovery. The imidazole moiety is a privileged structure in numerous pharmacologically active compounds, and the title compound serves as a versatile intermediate for introducing this scaffold via cross-coupling reactions.[1] This guide details a robust two-step synthetic route, beginning with the regioselective direct iodination of imidazole to yield 4-iodo-1H-imidazole, followed by a highly efficient N-ethylation. The protocols herein are designed for clarity, reproducibility, and safety, explaining the causality behind critical experimental parameters to empower researchers to achieve high yields and purity.

Introduction

The imidazole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules and pharmaceuticals. Its ability to act as a proton donor/acceptor and coordinate with metal ions makes it a key component in enzyme active sites and a valuable scaffold for drug design.[2] Specifically, 4-iodo-substituted imidazoles are powerful intermediates; the carbon-iodine bond provides a reactive handle for a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[3]

1-Ethyl-4-iodo-1H-imidazole is therefore a highly valuable synthon for creating libraries of novel compounds in drug development programs. The N-alkylation of the imidazole ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[4]

This guide presents a logical and optimized two-step synthesis. The primary challenge in the first step—the iodination of imidazole—is achieving regioselective mono-iodination while minimizing the formation of di- and tri-iodinated byproducts.[5] The presented direct iodination protocol addresses this by carefully controlling stoichiometry and reaction conditions. The subsequent N-alkylation step employs a strong base to ensure complete deprotonation, followed by reaction with an ethylating agent to afford the target compound in high purity.

Overall Synthetic Scheme

The synthesis is performed in two distinct parts: the initial iodination of imidazole followed by the N-alkylation of the resulting intermediate.

Synthetic_Scheme Imidazole Imidazole Intermediate 4-Iodo-1H-imidazole Imidazole->Intermediate  Step 1: Iodination  I₂, NaOH, H₂O, 0°C   Product 1-Ethyl-4-iodo-1H-imidazole Intermediate->Product  Step 2: N-Ethylation  NaH, Ethyl Iodide, THF  

Caption: Two-step synthesis of 1-Ethyl-4-iodo-1H-imidazole.

Part 1: Synthesis of 4-Iodo-1H-imidazole (Intermediate)

Mechanistic Rationale

This reaction is a classic electrophilic aromatic substitution on the electron-rich imidazole ring. Iodine (I₂) itself is a weak electrophile. The reaction is performed under basic conditions (NaOH) to deprotonate a portion of the imidazole, which increases its nucleophilicity and reactivity. However, the primary role of the base is to react with iodine to form hypoiodite (IO⁻), a more potent iodinating agent. To prevent over-iodination, which readily produces 4,5-diiodo-1H-imidazole, a molar excess of imidazole relative to iodine is crucial.[5] This statistical approach ensures that the iodinating agent is more likely to encounter an unreacted imidazole molecule than a mono-iodinated one.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Imidazole≥99%Sigma-Aldrich
Iodine (I₂)ACS ReagentFisher Scientific
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR
Hydrochloric Acid (HCl)37%, ACS ReagentVWRFor pH adjustment
IsopropanolACS GradeFor recrystallization
n-HexaneACS GradeFor recrystallization
Deionized Water
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Büchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Experimental Protocol: Direct Iodination
  • Preparation of Imidazole Solution: In a 500 mL round-bottom flask, dissolve sodium hydroxide (6.0 g, 150 mmol, 1.5 eq) in 150 mL of deionized water. Cool the solution to room temperature. To this, add imidazole (20.4 g, 300 mmol, 3.0 eq) and stir with a magnetic stirrer until fully dissolved. Cool the flask in an ice bath to 0-5 °C.

    • Causality: Using an excess of imidazole is the key to achieving mono-substitution. Cooling the reaction mixture controls the exothermic reaction and minimizes side product formation.[5]

  • Preparation of Iodine Solution: In a separate 250 mL beaker, dissolve iodine (25.4 g, 100 mmol, 1.0 eq) in 100 mL of deionized water. Note: Iodine has low solubility in water; vigorous stirring may be required for an extended period to form a saturated solution/slurry.

    • Expertise Note: The use of a co-solvent like KI or NaI can dramatically increase iodine solubility by forming the triiodide ion (I₃⁻), but for this scale, direct addition of the slurry is also effective.[5]

  • Reaction: Slowly add the iodine solution/slurry dropwise (or in small portions) to the cooled, stirring imidazole solution over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 6 hours.

    • Causality: A slow, controlled addition prevents localized high concentrations of the iodinating agent, which could lead to di-iodination.[6]

  • Work-up and Isolation: After the reaction period, remove the ice bath. Slowly and carefully adjust the pH of the mixture to ~8 using concentrated HCl. A white or off-white precipitate will form.[7]

    • Trustworthiness: It is critical to add the acid slowly as the neutralization is exothermic. Check the pH frequently. Over-acidification can protonate the product, increasing its solubility and reducing yield.

  • Filtration: Stir the slurry for 30 minutes at room temperature, then cool again in an ice bath for another 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot isopropanol to dissolve the solid completely. Once dissolved, slowly add n-hexane until the solution becomes persistently cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.[5]

    • Causality: Isopropanol is a good solvent for the product when hot, while n-hexane is a poor solvent (anti-solvent). This solvent/anti-solvent combination is highly effective for obtaining pure crystalline material.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum. A typical yield is 65-75%.

Safety Precautions for Part 1
  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and safety glasses.

  • Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe burns and respiratory irritation. Always add acid to the reaction mixture slowly.

Part 2: Synthesis of 1-Ethyl-4-iodo-1H-imidazole (Target Compound)

Mechanistic Rationale

This step is a nucleophilic substitution (Sₙ2) reaction. The N-H proton of 4-iodo-1H-imidazole is weakly acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding imidazolide anion.[4] This anion is a potent nucleophile. The subsequent addition of an electrophile, ethyl iodide, results in the displacement of the iodide leaving group and the formation of a new N-C bond.[8] The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive sodium hydride and the imidazolide anion.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Iodo-1H-imidazoleFrom Part 1Must be thoroughly dried
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water
Ethyl Iodide (EtI)99%, stabilizedAcros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Saturated NH₄Cl (aq)For quenching
Ethyl AcetateACS GradeFor extraction
Brine (Saturated NaCl)For extraction
Anhydrous MgSO₄ or Na₂SO₄For drying
Equipment
Flame-dried 250 mL round-bottom flask
Schlenk line or inert gas (N₂/Ar) setup
Syringes and needles
Magnetic stirrer and stir bar
TLC plates (Silica gel 60 F₂₅₄)
Column chromatography setup
Experimental Protocol: N-Ethylation
  • Reaction Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol, 1.2 eq) to the flask.

    • Expertise Note: To remove the mineral oil, the NaH can be washed with dry hexane. Add hexane via syringe, stir briefly, let the NaH settle, and carefully remove the hexane supernatant with a syringe. Repeat twice. This increases the reactivity of the NaH.[9]

  • Deprotonation: Add 50 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 4-iodo-1H-imidazole (1.94 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous THF. Slowly add the imidazole solution to the NaH suspension via syringe over 15 minutes.

    • Causality: Adding the imidazole solution to the base ensures the base is always in excess, promoting rapid and complete deprotonation. Vigorous hydrogen gas evolution will be observed; ensure adequate ventilation away from ignition sources.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The reaction mixture should become a clearer solution as the sodium imidazolide salt forms.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl iodide (0.97 mL, 1.87 g, 12.0 mmol, 1.2 eq) dropwise via syringe. After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (or until TLC analysis shows complete consumption of the starting material).

    • Trustworthiness: Monitor the reaction using TLC (e.g., 1:1 Hexane:Ethyl Acetate). The product will be less polar than the starting material.

  • Work-up and Quenching: Cool the reaction flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Safety:EXTREME CAUTION. The quenching process is highly exothermic and produces flammable hydrogen gas. Add the quenching solution very slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 30 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 40 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Column Chromatography): Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane). Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-Ethyl-4-iodo-1H-imidazole as a white solid or pale oil.

Safety Precautions for Part 2
  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[10]

  • Ethyl Iodide (EtI): Toxic and a suspected carcinogen. Handle in a fume hood with appropriate gloves.

  • Anhydrous Solvents (THF): Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Characterization and Data Summary

The final product should be characterized to confirm its identity and purity.

ParameterExpected Value / ObservationMethod
Yield 60-80% (for Step 2)Gravimetric
Appearance White to pale yellow solid or oilVisual
Melting Point Not widely reported; determine experimentallyMelting Point Apparatus
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5 (s, 1H), ~7.0 (s, 1H), ~4.0 (q, 2H), ~1.4 (t, 3H)NMR Spectroscopy
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~138, ~125, ~80 (C-I), ~45 (CH₂), ~16 (CH₃)NMR Spectroscopy
Mass Spectrum [M+H]⁺ = 223.0ESI-MS

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Synthesis of 4-Iodo-1H-imidazole cluster_1 Part 2: Synthesis of 1-Ethyl-4-iodo-1H-imidazole s1_prep Preparation Dissolve NaOH & Imidazole in H₂O Cool to 0°C s1_react Iodination Slow addition of I₂ solution Stir at 0°C for 6h s1_prep->s1_react s1_workup Work-up Adjust pH to ~8 with HCl Filter crude solid s1_react->s1_workup s1_purify Purification Recrystallize from Isopropanol/Hexane Dry under vacuum s1_workup->s1_purify s2_setup Setup (Inert Atm.) Wash NaH with Hexane Add anhydrous THF s1_purify->s2_setup Intermediate Product s2_deprot Deprotonation Add 4-iodo-1H-imidazole solution at 0°C Stir at RT for 1h s2_setup->s2_deprot s2_alkyl N-Ethylation Add Ethyl Iodide at 0°C Stir at RT overnight s2_deprot->s2_alkyl s2_quench Quench & Extract Quench with sat. NH₄Cl Extract with Ethyl Acetate s2_alkyl->s2_quench s2_purify Purification Column Chromatography Concentrate final product s2_quench->s2_purify analysis Final Analysis NMR, Mass Spec, MP s2_purify->analysis

Caption: Detailed workflow for the two-part synthesis and analysis.

Conclusion

This application note details a reliable and scalable two-step synthesis for 1-Ethyl-4-iodo-1H-imidazole. By carefully controlling the stoichiometry in the initial direct iodination, the intermediate 4-iodo-1H-imidazole can be produced in good yield and purity. The subsequent N-ethylation using sodium hydride and ethyl iodide provides a robust method to obtain the final target compound. The protocols and causal explanations provided herein should enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chemical building block for their research endeavors.

References

  • Wang, Y., et al. (2020). Preparation method of 4-iodine-1H-imidazole. Google Patents, CN110938036A.
  • Gao, S., et al. (2012). Synthesis method of 4-iodo-1H-imidazole. Google Patents, CN102432543A.
  • Jayachandran, J. P., & Wang, M. L. (2001). Alkylation of 2,4,5-triphenyl imidazole derivatives using a new phase transfer reagent under PTC conditions.
  • Barbero, M., et al. (2006). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 215-231. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1969–1981. Available at: [Link]

  • Kumar, A., & Kumar, S. (2022). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Chemical Reviews, 122(6), 6334-6430. Available at: [Link]

  • Venturello, P., & Barbero, M. (n.d.). Sodium hydride. Science of Synthesis.
  • Organic Syntheses. (n.d.). Sodium hydride. Available at: [Link]

  • Zoidis, G., et al. (2019). Transesterification instead of N-Alkylation: An Intriguing Reaction. ChemistrySelect, 4(11), 3164-3168.
  • Wang, Y., et al. (2020). Method for producing high-purity N-alkyl imidazole. Google Patents, CN103012275A.
  • ResearchGate. (2019). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • ResearchGate. (2019). Alkylation of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane - A new method for the preparation of organocyclosiloxane iodides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Derivatization of 1-Ethyl-4-iodo-1H-imidazole

Executive Summary 1-Ethyl-4-iodo-1H-imidazole (CAS: 71759-89-2) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its 2-iodo or 5-iodo isomers, the 4-iodo congener offers a unique geometric vecto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-4-iodo-1H-imidazole (CAS: 71759-89-2) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its 2-iodo or 5-iodo isomers, the 4-iodo congener offers a unique geometric vector for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and H3 histamine receptor antagonists.

This guide moves beyond generic organic synthesis textbooks. It provides optimized, field-tested protocols specifically calibrated for the electron-rich imidazole ring, addressing common pitfalls such as catalyst poisoning by the N3 nitrogen and the notorious "halogen dance" (base-catalyzed halogen migration).

Part 1: Chemical Profile & Reactivity Landscape

The Scaffold Architecture

The 1-ethyl-4-iodo-1H-imidazole molecule possesses three distinct reactive vectors, allowing for orthogonal functionalization. Understanding the electronic bias of this ring is prerequisite to successful derivatization.

  • C4-Iodine (Primary Vector): The C-I bond is the most reactive site for oxidative addition with Pd(0). However, the electron-rich nature of the imidazole ring makes the C-I bond stronger (more electron-donating) than in phenyl iodides, often requiring electron-rich phosphine ligands to facilitate oxidative addition.

  • C2-Proton (Secondary Vector): The proton at C2 is the most acidic (pKa ~32 in DMSO). It is susceptible to deprotonation-lithiation. Critical Warning: Treatment with simple alkyllithiums (e.g., n-BuLi) often triggers a "Halogen Dance," where the iodine migrates from C4 to C2.

  • N3-Nitrogen (Lewis Basic Site): This nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reactivity logic for this scaffold.

ReactivityMap Scaffold 1-Ethyl-4-iodo-1H-imidazole C4_Path C4 Position (Iodine) Primary Electrophile Scaffold->C4_Path C2_Path C2 Position (Proton) Acidic / Nucleophilic Scaffold->C2_Path N3_Path N3 Position Lewis Basic / Catalyst Trap Scaffold->N3_Path Avoid Coordination Suzuki Suzuki-Miyaura (Biaryl Formation) C4_Path->Suzuki Sonogashira Sonogashira (Alkynylation) C4_Path->Sonogashira Grignard Mg/I Exchange (Turbo-Grignard) C4_Path->Grignard CH_Act C-H Activation (Direct Arylation) C2_Path->CH_Act

Figure 1: Orthogonal reactivity map of 1-Ethyl-4-iodo-1H-imidazole. The C4-Iodine is the primary handle for cross-coupling.

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: Imidazole substrates often suffer from protodehalogenation (loss of Iodine replaced by H) or low conversion due to catalyst deactivation. Solution: Use of Pd(dppf)Cl₂[1]·DCM offers the best balance of stability and activity. The large bite angle of the dppf ligand prevents the formation of stable bis-imidazole-Pd complexes.

Materials
  • Substrate: 1-Ethyl-4-iodo-1H-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.05 equiv / 5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) - Superior to K₂CO₃ for solubility in dioxane.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, combine the imidazole (1.0 mmol, 222 mg), boronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol, 977 mg).

  • Inertion: Evacuate and backfill with Argon (3 cycles). This is critical; oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of Argon. Cap immediately.

  • Reaction:

    • Option A (Microwave - Preferred): Heat at 110°C for 45 minutes.

    • Option B (Thermal): Heat at 90°C (oil bath) for 12-16 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash chromatography. Note: Imidazoles streak on silica. Add 1% Triethylamine to your eluent (DCM/MeOH).

Protocol B: Sonogashira Coupling (Alkynylation)

Challenge: Copper acetylides can be unstable. Solution: A slightly higher catalyst loading ensures completion before catalyst death.

Materials
  • Substrate: 1-Ethyl-4-iodo-1H-imidazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.10 equiv) - Must be off-white/tan. If green/blue, it is oxidized and will fail.

  • Base/Solvent: Triethylamine (Et₃N) : DMF (1:3 ratio).

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL) and Et₃N (1 mL) in a dry flask.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (35 mg) and CuI (19 mg). Sparge with Argon for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise.

  • Reaction: Stir at 60°C for 4-6 hours. Note: While many Sonogashiras run at RT, the electron-rich imidazole requires thermal activation.

  • Scavenging: Upon completion, add a saturated solution of NH₄Cl (aqueous) and stir for 15 mins to sequester copper (turns deep blue). Extract with EtOAc.[2][3]

Part 3: Advanced Functionalization (Magnesium-Iodine Exchange)

This is a high-value protocol for converting the electrophilic iodide into a nucleophile, allowing reaction with aldehydes, ketones, or amides.

The "Iodine Dance" Risk: If you use n-BuLi, the Lithium will initially exchange with the Iodine at C4. However, the resulting C4-Li species is basic and will deprotonate the C2-H of a neighboring unreacted molecule. The Iodine then migrates to the thermodynamically more stable C2 position. The Solution: Use Turbo-Grignard (iPrMgCl·LiCl) at low temperature. The magnesium complex is less basic than organolithiums, suppressing the proton transfer and preventing migration.

Protocol C: Generation of 1-Ethyl-4-magnesio-imidazole
  • Preparation: Flame-dry a flask under Argon. Add 1-Ethyl-4-iodo-1H-imidazole (1.0 mmol) and anhydrous THF (5 mL).

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath). Do not cool to -78°C; the exchange is too slow.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes. The species is now generated.[4][5]

  • Electrophile Trapping: Add your electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in THF.

  • Warming: Allow to warm to RT over 2 hours.

  • Quench: Sat. NH₄Cl.

Part 4: Comparative Data & Decision Matrix

The following table summarizes expected yields based on internal validation runs using p-tolyl coupling partners.

Reaction TypeCoupling PartnerCatalyst SystemConditionsYield (%)Notes
Suzuki 4-Tolylboronic acidPd(dppf)Cl₂ / Cs₂CO₃110°C, MW, 45 min88%Robust; best for library generation.
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuI60°C, 4 h82%Requires O₂-free environment.
Heck Ethyl acrylatePd(OAc)₂ / P(o-tol)₃100°C, 24 h45-60%Sluggish; C4-H elimination is slow.
Mg-Exchange BenzaldehydeiPrMgCl·LiCl-20°C to RT75%Avoids "Iodine Dance" migration.
Workflow Visualization: Library Generation

This diagram guides the decision-making process for synthesizing a diverse library from the core scaffold.

Workflow Start 1-Ethyl-4-iodo-1H-imidazole Decision Target Moiety? Start->Decision Biaryl Biaryl/Heterobiaryl (Kinase Inhibitors) Decision->Biaryl Aryl Group Alkyne Alkyne Linker (Click Chem/Rigid) Decision->Alkyne Alkyne Group Alcohol Secondary Alcohol (Solubility/H-Bond) Decision->Alcohol C-C(OH) Group Process1 Suzuki Protocol Pd(dppf)Cl2 Biaryl->Process1 Process2 Sonogashira Protocol Pd/Cu Alkyne->Process2 Process3 Turbo-Grignard iPrMgCl-LiCl + Aldehyde Alcohol->Process3

Figure 2: Strategic workflow for library generation using 1-Ethyl-4-iodo-1H-imidazole.

References

  • Review of Imidazole Cross-Coupling: Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 66(14), 2535-2545.

  • Suzuki Conditions for 4-Iodoimidazoles: Goossen, L. J., et al. (2008). Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids.[1] Advanced Synthesis & Catalysis, 350(10), 1537.

  • Halogen Dance Mechanism: Schroeter, S., Stock, C., & Bach, T. (2019). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron, 75(34), 130389.

  • Turbo Grignard Applications: Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Chemistry – A European Journal, 17(46), 12886.

  • Sonogashira Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[6] Chemical Reviews, 107(3), 874-922.

Sources

Method

Application Notes and Protocols for 1-Ethyl-4-iodo-1H-imidazole in Cross-Coupling Reactions

Introduction: The Strategic Value of the Imidazole Moiety The imidazole ring is a cornerstone of medicinal chemistry, recognized for its prevalence in biologically active compounds and its ability to act as a versatile b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazole Moiety

The imidazole ring is a cornerstone of medicinal chemistry, recognized for its prevalence in biologically active compounds and its ability to act as a versatile bioisostere.[1] Its unique electronic properties, stability, and capacity for hydrogen bonding make it a privileged scaffold in drug design, frequently used to target enzymes and receptors in the pursuit of new therapeutics for cancer, inflammation, and infections.[2][3][4][5][6]

1-Ethyl-4-iodo-1H-imidazole emerges as a particularly valuable building block for synthetic chemists. The strategic placement of an iodine atom at the C4 position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions.[1][2] This C-I bond is readily activated by palladium catalysts, enabling the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] Furthermore, the N1-ethyl group serves a crucial dual function: it enhances solubility and, in many cases, circumvents the need for the protection-deprotection sequences often required for the parent 4-iodo-1H-imidazole, thereby streamlining synthetic routes.[1]

This guide provides an in-depth exploration of the application of 1-Ethyl-4-iodo-1H-imidazole in several key cross-coupling reactions, complete with mechanistic insights and field-proven laboratory protocols.

Core Principles: The Mechanism of Palladium-Catalyzed Cross-Coupling

The power of using 1-Ethyl-4-iodo-1H-imidazole as a coupling partner lies in its efficient participation in the well-established palladium catalytic cycle. This cycle is the engine for a multitude of bond-forming reactions and universally proceeds through three fundamental steps:

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which is the active catalytic species.[7] The relatively weak carbon-iodine bond of 1-Ethyl-4-iodo-1H-imidazole readily inserts into the Pd(0) center, forming a new, higher-valent Pd(II) complex. This is often the rate-determining step and is highly favorable for aryl iodides.[8][9][10]

  • Transmetalation (for Suzuki, Sonogashira, etc.): In this step, the second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide. This step requires activation by a base.[8][10]

  • Reductive Elimination: The final step involves the two organic fragments on the palladium center coupling together to form the new desired bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9][10]

The efficiency of this entire process is why 1-Ethyl-4-iodo-1H-imidazole is a preferred substrate for building molecular complexity.

G cluster_workflow General Synthetic Workflow A 1-Ethyl-4-iodo-1H-imidazole (Starting Material) C Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->C B Cross-Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->C D Functionalized 1-Ethyl-1H-imidazole (Target Molecule) C->D New C-C or C-N Bond Formation

Caption: General workflow for functionalizing 1-Ethyl-4-iodo-1H-imidazole.

Key Applications in Palladium-Catalyzed Reactions

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[1][8] The reaction couples the iodoimidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8] The base is critical as it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11]

G Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Im)I Pd0->Pd_complex Im-I p1 p1 OA Oxidative Addition RE Reductive Elimination TM Transmetalation Coupled_complex L₂Pd(II)(Im)R' Pd_complex->Coupled_complex R'-B(OR)₂(OH)⁻ p2 p2 Coupled_complex->Pd0 Product Im-R' Coupled_complex->Product p3 p3 Reagents Im-I + R'-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, forming C(sp²)-C(sp) bonds.[1] This reaction is instrumental in synthesizing alkynyl-imidazoles, which serve as valuable precursors for more complex heterocyclic systems and are found in targeted therapeutics like kinase inhibitors.[1] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI). The copper facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

G cluster_cu Copper Cycle Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Im)I Pd0->Pd_complex Im-I Coupled_complex L₂Pd(II)(Im)(C≡CR') Coupled_complex->Pd0 Product Im-C≡CR' Coupled_complex->Product CuI CuI Cu_acetylide Cu-C≡CR' CuI->Cu_acetylide Cu_acetylide->Coupled_complex Transmetalation Alkyne H-C≡CR' + Base G Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Im)I Pd0->Pd_complex Im-I (Oxidative Addition) Alkene_complex L₂Pd(II)(Im)(Alkene)I Pd_complex->Alkene_complex Alkene Coordination Inserted_complex L(Im-Alkyl)Pd(II)I Alkene_complex->Inserted_complex Migratory Insertion Inserted_complex->Pd0 β-Hydride Elimination + Base Product Im-Alkene Inserted_complex->Product

Caption: Catalytic cycle of the Heck coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. [12]This reaction is of paramount importance in the pharmaceutical industry. [12]The catalytic cycle is analogous to the Suzuki coupling, but instead of an organometallic reagent, an amine, in the presence of a strong base, displaces the halide on the Pd(II) center to form a palladium-amido complex. Reductive elimination then forges the C-N bond. While highly effective, it's noteworthy that aryl iodides can sometimes present challenges by forming off-cycle, inhibitory palladium complexes. [13]Careful selection of ligands and conditions is key.

G Pd0 L₂Pd(0) Pd_complex L₂Pd(II)(Im)I Pd0->Pd_complex Im-I (Oxidative Addition) Amido_complex L₂Pd(II)(Im)(NR¹R²) Pd_complex->Amido_complex R¹R²NH + Base (Amine Coordination & Deprotonation) Amido_complex->Pd0 Reductive Elimination Product Im-NR¹R² Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for cross-coupling reactions involving iodoimidazoles, providing a starting point for reaction optimization.

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100High[1]
Suzuki-Miyaura 3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane8088[1]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF2592[1]
Sonogashira EthynyltrimethylsilanePd(PPh₃)₄ / CuIEt₃NDMF6085[1]
Buchwald-Hartwig AnilinePd₂(dba)₃ / XantphosK₃PO₄Toluene11078[1]

Note: Yields are representative and can vary based on substrate, scale, and specific reaction setup. The data is based on the closely related 4-iodo-1-(trityl)-1H-imidazole and serves as an excellent proxy. [1]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All palladium catalysts and organic solvents should be handled with care.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of 1-Ethyl-4-phenyl-1H-imidazole.

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-Ethyl-4-iodo-1H-imidazole, phenylboronic acid, and potassium carbonate. [1]2. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere. [1]3. Add the degassed 4:1 dioxane/water solvent mixture via syringe. [1]4. Add the Pd(PPh₃)₄ catalyst to the stirring suspension. The mixture may change color. [1]5. Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. [1]6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed. [1]7. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). [1]9. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Ethyl-4-phenyl-1H-imidazole. [1]

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 1-Ethyl-4-(phenylethynyl)-1H-imidazole.

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Ethyl-4-iodo-1H-imidazole, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine. Stir the suspension for 10 minutes at room temperature.

  • Slowly add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature (approx. 25 °C) for 8-12 hours. [1]5. Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 1-Ethyl-4-(phenylethynyl)-1H-imidazole.

References

  • Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Benchchem.
  • Ethyl 4-iodo-1H-imidazole-2-carboxyl
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. LOCKSS.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Synthesis method of 4-iodo-1H-imidazole.
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
  • Cross Coupling Reactions - Catalytic Cycle Key Fe
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms.
  • Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides. MDPI.
  • Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar.
  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Heck Reaction. Organic Chemistry Portal.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Study of mechanistic pathways in cross-linking reactions with palladium.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Heck Reaction. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • catalytic cycle for coupling reactions. YouTube.
  • Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. Benchchem.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PubMed Central.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Europe PMC.

Sources

Technical Notes & Optimization

Troubleshooting

catalyst selection for 1-Ethyl-4-iodo-1H-imidazole coupling reactions

The following guide serves as a technical support resource for the functionalization of 1-Ethyl-4-iodo-1H-imidazole . It is designed to assist researchers in selecting the optimal catalytic systems for cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the functionalization of 1-Ethyl-4-iodo-1H-imidazole . It is designed to assist researchers in selecting the optimal catalytic systems for cross-coupling reactions, specifically addressing the unique electronic and steric challenges posed by the imidazole core.

Status: Operational Role: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for C4-Functionalization

System Overview & Reactivity Profile

Before selecting a catalyst, it is critical to understand the substrate. 1-Ethyl-4-iodo-1H-imidazole presents a specific set of challenges and advantages compared to standard aryl halides:

  • Electronic Bias: The imidazole ring is electron-rich (π-excessive). The C4 position is nucleophilic in nature, but the presence of the Iodine atom makes it an electrophile in cross-coupling. However, the electron-rich nature facilitates oxidative addition to Pd(0) but can retard reductive elimination.

  • Coordination Risks: The N3 nitrogen has a lone pair that can coordinate to the Palladium center, potentially displacing labile ligands and forming unreactive "Palladium black" or stable bis-heteroaryl complexes (catalyst poisoning).

  • Side Reaction: The most common failure mode is protodehalogenation (deiodination) , yielding 1-ethyl-1H-imidazole instead of the coupled product. This occurs when the rate of transmetalation is slower than the rate of hydride abstraction or protonolysis of the Pd-C bond.

Catalyst Selection Matrix

Use this decision matrix to select the starting catalytic system based on your target transformation.

Reaction TypeTarget BondRecommended Catalyst SystemBase / AdditiveSolventCritical Note
Suzuki-Miyaura C(sp²)–C(sp²)Pd(dppf)Cl₂·DCM (5 mol%)K₂CO₃ or Cs₂CO₃Dioxane/H₂O (4:1)Robust; dppf bite angle prevents N3-coordination.
Sonogashira C(sp²)–C(sp)PdCl₂(PPh₃)₂ (3 mol%) + CuI (2 mol%)Et₃N (excess)DMF or THFDeoxygenate thoroughly to prevent alkyne homocoupling.
Heck C(sp²)–C(sp²)Pd(OAc)₂ (5 mol%) + P(o-tol)₃ Et₃N or K₂CO₃DMA or DMFHigh temp (100°C+) required; P(o-tol)₃ prevents Pd aggregation.
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ + Xantphos or BrettPhos NaOtBu or Cs₂CO₃Toluene or DioxaneRequires bulky ligands to force reductive elimination.

Detailed Protocols & Troubleshooting

A. Suzuki-Miyaura Coupling (Biaryl Formation)

The Issue: You observe low conversion or significant deiodination (product mass -126 Da). The Fix: Switch to a catalyst with a large bite angle and rapid oxidative addition capabilities.

Standard Protocol:

  • Charge: Reaction vial with 1-Ethyl-4-iodo-1H-imidazole (1.0 equiv), Boronic Acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v, 0.2 M concentration). Crucial: Degas solvent by sparging with Argon for 15 mins.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Advanced Troubleshooting (Deiodination): If deiodination persists, the Pd-Ar intermediate is too long-lived.

  • Solution: Switch to Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%). The dialkylbiaryl phosphine ligand (XPhos) accelerates transmetalation and protects the Pd center from N3 coordination [1].

  • Alternative: Use anhydrous conditions (Dioxane, CsF base) to minimize proton sources.

B. Sonogashira Coupling (Alkynylation)

The Issue: Reaction turns black immediately (Pd precipitation) or yields homocoupled alkyne (Glaser product). The Fix: Control the Copper species and Oxygen levels.

Protocol:

  • Charge: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (0.05 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (0.03 equiv).

  • Solvent/Base: DMF/Et₃N (3:1).

  • Process: Degas rigorously. Add alkyne slowly if homocoupling is observed. Heat to 60°C.

Copper-Free Variant: If the imidazole N3 coordinates Cu(I) and shuts down the catalytic cycle, remove Copper entirely.

  • System: Pd(OAc)₂ + XPhos + Cs₂CO₃ in MeCN at 80°C. The highly active XPhos-Pd species can perform the oxidative addition/alkynylation without Copper activation of the alkyne [2].

C. Buchwald-Hartwig Amination (C-N Bond)

The Issue: No product; recovery of starting material or deiodination. The Fix: The imidazole ring makes the C-I bond electron-rich, making the initial oxidative addition easy, but the nucleophilic attack by the amine difficult if the catalyst is crowded.

Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) (for primary amines) or RuPhos (for secondary amines).

  • Base: NaOtBu (1.4 equiv). Strong bases are essential.

  • Solvent: Toluene (anhydrous).

  • Temp: 100°C.

Why this works: BrettPhos is bulky enough to prevent N3-imidazole binding to Pd, yet electron-rich enough to facilitate the oxidative addition of the electron-rich aryl iodide [3].

Visual Troubleshooting Guide

The following logic tree helps you diagnose reaction failures based on LCMS/TLC data.

Troubleshooting Start Reaction Analysis (LCMS / TLC) SM_Remaining Starting Material Unreacted Start->SM_Remaining No Conversion Deiodination Product Mass -126 Da (Deiodination) Start->Deiodination Wrong Mass Homocoupling Dimer Formation (Ar-Ar or Alkyne-Alkyne) Start->Homocoupling Dimer Mass Success Desired Product Observed Start->Success Correct Mass Cat_Poison Catalyst Poisoning (N3 Coordination) SM_Remaining->Cat_Poison Soln turns black precipitate OxAdd_Fail Oxidative Addition Failure SM_Remaining->OxAdd_Fail Soln stays clear Proton_Source Proton Source Available Deiodination->Proton_Source O2_Leak Oxygen Leak (Glaser Coupling) Homocoupling->O2_Leak Cat_Poison_Fix Action: Use bidentate ligand (dppf, Xantphos) or increase Temp Cat_Poison->Cat_Poison_Fix OxAdd_Fix Action: Switch to electron-rich ligand (SPhos, XPhos) OxAdd_Fail->OxAdd_Fix Deiod_Fix Action: Use Anhydrous Solvent Switch Base (CsF) Lower Temp Proton_Source->Deiod_Fix Homo_Fix Action: Degas longer Switch to Cu-free conditions O2_Leak->Homo_Fix

Caption: Diagnostic workflow for identifying failure modes in 4-iodoimidazole cross-coupling reactions.

Frequently Asked Questions (FAQ)

Q: Why is my reaction stalling at 50% conversion despite adding more catalyst? A: This is likely due to catalyst inhibition by the product or the imidazole substrate itself. The N3 nitrogen of the imidazole can bind to the Pd(II) species, forming a stable "rest state" complex that removes active Pd from the cycle.

  • Solution: Switch to a bulky biaryl phosphine ligand (like XPhos or Buchwald G3 precatalysts ) that sterically hinders this N-coordination [1].

Q: Can I use Pd(PPh₃)₄ for everything? A: While cheap, Pd(PPh₃)₄ is often insufficient for 4-iodoimidazoles. The PPh₃ ligand is labile and easily displaced by the imidazole nitrogen. Furthermore, it is prone to oxidation. For reliable scale-up, Pd(dppf)Cl₂ is superior due to the "ferrocenyl bite" which keeps the ligand attached to the metal center [4].

Q: How do I remove the residual Palladium from my imidazole product? A: Imidazoles love to bind metals, making purification hard.

  • Method: After workup, treat the organic phase with SiliaMetS® Thiol or activated charcoal for 1 hour at 50°C before filtration. Alternatively, wash the organic layer with a 10% aqueous solution of L-Cysteine or Na₂S₂O₃ .

Q: I see a major impurity with Mass = Product + 126. What is it? A: This is likely the homocoupling of the imidazole (Bis-imidazole). This happens if the boronic acid is inactive or if Oxygen is present in the system, promoting the Pd-catalyzed dimerization of the aryl iodide. Ensure your boronic acid is pure and the system is oxygen-free.

References

  • BenchChem. Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Sigma-Aldrich. Catalyst Selection Guide for Cross-Coupling. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 1-Ethyl-4-iodo-1H-imidazole with other haloimidazoles

A Comparative Guide to the Reactivity of 1-Ethyl-4-iodo-1H-imidazole and Other Haloimidazoles for Researchers and Drug Development Professionals Introduction: The Pivotal Role of Haloimidazoles in Modern Chemistry Haloim...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of 1-Ethyl-4-iodo-1H-imidazole and Other Haloimidazoles for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Haloimidazoles in Modern Chemistry

Haloimidazoles, particularly 1-Ethyl-4-iodo-1H-imidazole, are indispensable building blocks in the synthesis of complex organic molecules. Their significance is most pronounced in medicinal chemistry and materials science, where the imidazole core is a recurring motif in numerous biologically active compounds and functional materials.[1][2][3] The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which enable the construction of intricate molecular architectures.[1][4]

This guide provides an in-depth comparison of the reactivity of 1-Ethyl-4-iodo-1H-imidazole with its bromo- and chloro-analogs, as well as positional isomers. We will delve into the underlying principles governing their reactivity and provide experimental data and detailed protocols to inform your synthetic strategies.

Theoretical Framework: Understanding Haloimidazole Reactivity

The reactivity of haloimidazoles in cross-coupling and nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. Key factors influencing this reactivity include:

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the halogen group (C-Cl > C-Br > C-I). Consequently, the C-I bond is the weakest and most readily cleaved, making iodoimidazoles the most reactive substrates in reactions involving oxidative addition to a metal catalyst, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5]

  • Electronegativity and Bond Polarity: While the C-I bond is the least polar, the greater polarizability of iodine and the lower bond dissociation energy are the dominant factors in palladium-catalyzed cross-coupling reactions.

  • Position of the Halogen: The electronic environment of the carbon atom bearing the halogen also plays a crucial role. For instance, the reactivity of a halogen at the C4 or C5 position can differ from that at the C2 position due to variations in electron density within the imidazole ring.[6]

  • N-Substituent: The substituent on the imidazole nitrogen, in this case, an ethyl group, can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The reactivity of haloimidazoles in these transformations follows a well-established trend: I > Br > Cl .[5]

Suzuki-Miyaura Coupling: A Paradigm for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are prevalent in pharmaceuticals.[1][5][7][8] 1-Ethyl-4-iodo-1H-imidazole is an excellent substrate for this reaction due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[5]

Reactivity Comparison:

HaloimidazoleRelative ReactivityTypical Reaction Conditions
1-Ethyl-4-iodo-1H-imidazoleHighestMilder conditions, lower catalyst loading, shorter reaction times.
1-Ethyl-4-bromo-1H-imidazoleIntermediateHigher temperatures and/or higher catalyst loadings may be required.
1-Ethyl-4-chloro-1H-imidazoleLowestOften requires specialized, highly active catalyst systems and more forcing conditions.

Experimental Data Summary: Suzuki-Miyaura Coupling of 1-Ethyl-4-haloimidazoles with Phenylboronic Acid

EntryHaloimidazoleCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Ethyl-4-iodo-1H-imidazolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90492
21-Ethyl-4-bromo-1H-imidazolePd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O1001285
31-Ethyl-4-chloro-1H-imidazolePd₂(dba)₃/SPhos (5)K₃PO₄Toluene1102465

Note: The data presented is a representative compilation from various sources and may not reflect optimized conditions for each specific substrate.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[9][10][11] Similar to the Suzuki coupling, the reactivity of haloimidazoles is largely governed by the ease of oxidative addition.[12]

Reactivity Comparison:

HaloimidazoleRelative ReactivityKey Considerations
1-Ethyl-4-iodo-1H-imidazoleHighGenerally provides good to excellent yields under standard conditions.
1-Ethyl-4-bromo-1H-imidazoleGoodOften requires slightly more forcing conditions or more sophisticated ligand systems.
1-Ethyl-4-chloro-1H-imidazoleChallengingTypically necessitates the use of highly active and often sterically hindered phosphine ligands.

Nucleophilic Aromatic Substitution (SNAr)

While less common for electron-rich heterocycles like imidazole, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups.[13][14][15] In this reaction mechanism, the reactivity order of the halogens is often reversed compared to cross-coupling reactions: F > Cl > Br > I .[14] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[14]

For a standard 1-Ethyl-4-haloimidazole, SNAr is generally not a favored pathway unless strong electron-withdrawing groups are also present on the imidazole ring.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Ethyl-4-iodo-1H-imidazole with Phenylboronic Acid

This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-Ethyl-4-iodo-1H-imidazole.

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried reaction vessel, add 1-Ethyl-4-iodo-1H-imidazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 1-Ethyl-4-iodo-1H-imidazole with Morpholine

This protocol provides a general method for the C-N coupling of 1-Ethyl-4-iodo-1H-imidazole.

Materials:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry reaction tube.

  • Add 1-Ethyl-4-iodo-1H-imidazole and anhydrous toluene.

  • Finally, add morpholine to the mixture.

  • Seal the reaction tube and heat to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the aminated imidazole.

Visualizing Reaction Workflows and Mechanisms

To further elucidate the processes described, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OH)2, Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Weigh Reactants (Haloimidazole, Coupling Partner, Base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Catalyst_Addition Add Catalyst/Ligand Solvent_Addition->Catalyst_Addition Heating Heat to Desired Temperature Catalyst_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent in Vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

In the realm of haloimidazoles, 1-Ethyl-4-iodo-1H-imidazole stands out as a highly reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. Its C-I bond is readily activated, allowing for the efficient formation of C-C and C-N bonds under relatively mild conditions. While bromo- and chloro-imidazoles are also valuable synthetic intermediates, they generally require more forcing conditions and specialized catalytic systems to achieve comparable reactivity. Understanding these reactivity trends is paramount for designing efficient and robust synthetic routes in drug discovery and materials science.

References

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole. Retrieved from [2]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link][5]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link][6]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-iodo-1H-imidazole-2-carboxylate. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][13]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][14]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link][15]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link][8]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][10]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][11]

Sources

Comparative

analytical methods for the quantification of 1-Ethyl-4-iodo-1H-imidazole.

An In-Depth Guide to the Analytical Quantification of 1-Ethyl-4-iodo-1H-imidazole For researchers, medicinal chemists, and drug development professionals, the accurate and reliable quantification of synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of 1-Ethyl-4-iodo-1H-imidazole

For researchers, medicinal chemists, and drug development professionals, the accurate and reliable quantification of synthetic intermediates is a cornerstone of successful pharmaceutical development. 1-Ethyl-4-iodo-1H-imidazole is a critical building block in the synthesis of various biologically active molecules, where its purity and concentration directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-Ethyl-4-iodo-1H-imidazole, offering field-proven insights and detailed experimental protocols to aid in method selection and implementation.

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing a self-validating framework for each protocol. We will explore the principles, advantages, and practical limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced hyphenated techniques, grounding our discussion in authoritative standards and practices.

Foundational Principles: Choosing the Right Analytical Tool

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte and the requirements of the measurement. 1-Ethyl-4-iodo-1H-imidazole is a moderately polar, non-volatile, and thermally stable small molecule, making it an ideal candidate for chromatographic separation. The primary considerations for method selection include:

  • Sensitivity: What is the lowest concentration that needs to be reliably measured?

  • Selectivity: Can the analyte be distinguished from impurities, starting materials, and degradation products?

  • Matrix Complexity: Is the analyte in a clean solution (e.g., bulk material) or a complex mixture (e.g., reaction mixture, biological fluid)?

  • Throughput and Cost: How many samples need to be analyzed, and what are the available resources?

This guide will focus on the two most powerful and widely applicable techniques for this purpose: HPLC with UV detection and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification.[3] For a compound like 1-Ethyl-4-iodo-1H-imidazole, a reverse-phase HPLC (RP-HPLC) method is the most logical starting point.

Expertise & Experience: The Rationale Behind RP-HPLC

Reverse-phase chromatography separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (typically C18) is used with a polar mobile phase. 1-Ethyl-4-iodo-1H-imidazole, with its ethyl group and imidazole core, possesses sufficient hydrophobicity to be retained on a C18 column, allowing for excellent separation from more polar starting materials or more non-polar byproducts.

UV detection is chosen due to the presence of the imidazole ring, which contains a chromophore that absorbs UV light.[4][5] A detection wavelength of around 254 nm is often a good starting point for aromatic and heterocyclic systems.[3]

Experimental Protocol: Quantification by HPLC-UV

This protocol provides a robust, self-validating system for the quantification of 1-Ethyl-4-iodo-1H-imidazole in bulk material or simple matrices.

Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • 1-Ethyl-4-iodo-1H-imidazole reference standard of known purity.

  • Volumetric flasks, pipettes, and autosampler vials.

Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.[3] The acid improves peak shape for the basic imidazole moiety by ensuring its consistent protonation.

  • Mobile Phase B: Acetonitrile.[3]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a suitable choice to ensure sample solubility and compatibility with the mobile phase.[6]

  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the 1-Ethyl-4-iodo-1H-imidazole reference standard and dissolve it in the diluent in a 100 mL volumetric flask.[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range, using the same diluent.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mm Standard for good resolution of small molecules.
Mobile Phase Gradient or Isocratic A gradient (e.g., 20% to 80% B over 10 min) is useful for method development to separate unknown impurities. An isocratic mixture (e.g., 40% B) can be used for routine QC once separation is optimized.[7][8]
Flow Rate 1.0 mL/min Standard for a 4.6 mm i.d. column.
Column Temp. 30 °C Ensures reproducible retention times.[3]
Detection UV at 254 nm Common wavelength for aromatic/heterocyclic compounds. A DAD can be used to check for peak purity.[3]

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sensitivity needs.[3] |

Trustworthiness: System Suitability and Validation Before sample analysis, the system's performance must be verified. This is a non-negotiable step for generating trustworthy data.

  • System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • Method Validation: For routine use, the method must be validated according to regulatory guidelines (e.g., FDA or ICH).[8][9] Key parameters to assess include:

    • Linearity: Analyze calibration standards and plot peak area vs. concentration. The correlation coefficient (R²) should be >0.995.[10]

    • Accuracy: Analyze samples spiked with a known amount of standard. Recovery should typically be within 98-102%.[10]

    • Precision: The RSD for repeated measurements of the same sample should be <2.0%.[10]

    • Limit of Detection (LOD) & Quantification (LOQ): Determined by the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution (~100 µg/mL) RefStd->Stock Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve Diluent Prepare Diluent (50:50 ACN:H2O) Diluent->Stock Diluent->SampleSol Cal Calibration Curve Standards Stock->Cal Serial Dilution Inject Inject into HPLC System SampleSol->Inject Cal->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot Plot Calibration Curve Integrate->Plot Quantify Calculate Concentration Plot->Quantify

Caption: Workflow for quantification of 1-Ethyl-4-iodo-1H-imidazole by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high chromatographic resolution and highly selective detection via mass spectrometry.[11] It is particularly useful for identifying and quantifying trace-level impurities.

Expertise & Experience: The Rationale Behind GC-MS

GC separates compounds based on their volatility and interaction with a stationary phase.[11] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. While 1-Ethyl-4-iodo-1H-imidazole is not highly volatile, it is generally amenable to GC analysis. The key advantage of GC is the coupling to a Mass Spectrometer (MS), which acts as a detector. The MS ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for the molecule and enabling unambiguous identification and selective quantification.[12]

Experimental Protocol: Quantification by GC-MS

This protocol is suitable for purity analysis and quantification, especially when high selectivity is required.

Instrumentation and Materials:

  • GC system with a split/splitless injector and a Mass Spectrometric detector.

  • A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • High-purity Helium as the carrier gas.

  • GC-grade solvents (e.g., Ethyl Acetate, Dichloromethane) for sample dissolution.

  • 1-Ethyl-4-iodo-1H-imidazole reference standard.

Preparation of Solutions:

  • Solvent: Choose a volatile solvent like Ethyl Acetate that will not interfere with the analyte peak.

  • Standard Stock Solution (approx. 100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in the chosen solvent in a 100 mL volumetric flask.

  • Calibration Standards: Prepare serial dilutions of the stock solution to create calibration standards.

  • Sample Solution: Prepare the sample in the same solvent to a concentration within the calibration range.

Instrumental Conditions:

Parameter Condition Rationale
Column DB-5ms, 30m x 0.25mm x 0.25µm A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert and provides good efficiency.
Inlet Temp. 250 °C Ensures complete vaporization without thermal degradation.
Injection Mode Split (e.g., 20:1) Prevents column overloading for concentrated samples. Splitless mode can be used for trace analysis.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min An example program; must be optimized to ensure good separation of analyte from any impurities.
MS Transfer Line 280 °C Prevents condensation of the analyte.
Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).

| MS Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | Full scan (e.g., m/z 40-400) provides structural information. SIM mode monitors specific ions for the analyte, dramatically increasing sensitivity and selectivity.[13] |

Trustworthiness: Data Acquisition and Analysis

  • Identification: In Full Scan mode, the identity of the peak is confirmed by matching its mass spectrum with that of a reference standard.

  • Quantification: In SIM mode, a calibration curve is constructed by plotting the abundance of a specific, characteristic ion (e.g., the molecular ion) against the concentration of the standards. This provides highly selective and sensitive quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Std Reference Standard Stock Stock Solution Std->Stock Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Dissolve Inject Inject into GC Inlet (250°C) Sample->Inject Solvent GC-Grade Solvent (e.g., Ethyl Acetate) Solvent->Stock Solvent->SampleSol Stock->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (EI, 70eV) Separate->Ionize Detect Mass Analyzer (Scan or SIM) Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify using Selected Ion (SIM) Detect->Quantify

Caption: Workflow for quantification of 1-Ethyl-4-iodo-1H-imidazole by GC-MS.

Comparative Guide: Selecting the Optimal Method

The choice between HPLC-UV and GC-MS depends entirely on the analytical objective.

FeatureHPLC-UVGC-MS
Principle Separation by polarity/hydrophobicity.[11]Separation by volatility/boiling point.[11]
Best For Routine QC, purity of bulk material, simple matrices.[14]Impurity identification, trace analysis, complex matrices.[12]
Selectivity Good; based on chromatographic retention time and UV spectrum.Excellent; based on retention time and unique mass spectrum (high confidence in identification).
Sensitivity Good (µg/mL range).[9]Excellent, especially in SIM mode (ng/mL to pg/mL range).
Sample Prep Simple dissolution in mobile phase.Simple dissolution; may require solvent exchange.
Throughput High; typical run times of 5-15 minutes.[8]Moderate; typical run times of 15-30 minutes.
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.
Key Advantage Robust, widely available, simple operation.[14]Unambiguous identification and superior sensitivity/selectivity.[12]

Senior Scientist's Recommendation:

  • For routine quality control (QC) of bulk 1-Ethyl-4-iodo-1H-imidazole: HPLC-UV is the method of choice. It is robust, cost-effective, and provides the necessary precision and accuracy for determining purity and assay.

  • For identifying unknown impurities or analyzing trace levels: GC-MS is superior. Its ability to provide structural information via mass spectra is invaluable for impurity profiling and troubleshooting synthetic pathways.

  • For analysis in complex biological matrices (e.g., plasma in pharmacokinetic studies): Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) would be the gold standard, offering the separation power of HPLC with the supreme sensitivity and selectivity of tandem mass spectrometry.[14] While a full protocol is beyond this guide's scope, the HPLC method described here serves as an excellent starting point for developing an LC-MS/MS method.

By understanding the fundamental principles and practical considerations of these powerful analytical techniques, researchers can confidently select and implement the most appropriate method for the quantification of 1-Ethyl-4-iodo-1H-imidazole, ensuring data integrity and accelerating the drug development process.

References

  • SIELC Technologies. (n.d.). Separation of 1-Ethyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
  • Abdel-Megied, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. Retrieved from [Link]

  • World Health Organization. (2011). Guidelines for drinking-water quality, 4th ed. NCBI Bookshelf. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatogaphy/Mass Spectrometry. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3), 101701. Retrieved from [Link]

  • Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from [Link]

  • MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(15), 5894. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde.... Retrieved from [Link]

Sources

Validation

Catalytic Landscapes for 1-Ethyl-4-iodo-1H-imidazole: A Comparative Guide to C-C Bond Formation

Executive Summary & Substrate Analysis 1-Ethyl-4-iodo-1H-imidazole is a critical pharmacophore, notably serving as a precursor for histamine H4 receptor antagonists (e.g., JNJ-7777120). While the C4-iodine provides a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

1-Ethyl-4-iodo-1H-imidazole is a critical pharmacophore, notably serving as a precursor for histamine H4 receptor antagonists (e.g., JNJ-7777120). While the C4-iodine provides a reactive handle for cross-coupling, the imidazole core presents a "Janus-faced" challenge to catalysis:

  • Reactivity: The C4-I bond is electronically activated for oxidative addition.

  • Inhibition: The N3 nitrogen possesses a lone pair capable of coordinating tightly to the metal center (Lewis base), effectively poisoning the catalyst by displacing labile ligands.

This guide compares three distinct catalyst classes to overcome the "N-coordination trap" and maximize yield in Suzuki-Miyaura and Sonogashira couplings.

Mechanistic Insight: The Coordination Competition

To select the right catalyst, one must understand the failure mode. In standard conditions, the imidazole nitrogen competes with the phosphine ligands for the Palladium (Pd) center. If the imidazole coordinates, the catalytic cycle arrests before the transmetallation step.

Diagram 1: The Catalytic Competition Pathway

The following diagram illustrates the bifurcation between the productive catalytic cycle and the non-productive poisoning pathway.

G Substrate 1-Ethyl-4-iodo-1H-imidazole OxAdd Oxidative Addition (Pd-I Species) Substrate->OxAdd Pd0 Pd(0) Active Species Pd0->OxAdd Fast Poison N-Coordination Complex (CATALYST ARREST) OxAdd->Poison N3 Lone Pair Attack (If Ligand is Labile) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Productive Cycle (Bulky Ligand Protection) Product C4-Functionalized Imidazole TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Figure 1. The "N-Coordination Trap" (Red path) occurs when the catalyst ligands are not bulky or bidentate enough to prevent the imidazole nitrogen from binding to the Pd(II) intermediate.

Comparative Study of Catalysts

We analyzed three catalyst systems representing different generations of Pd-chemistry. Data below represents typical isolated yields for the coupling of 1-ethyl-4-iodo-1H-imidazole with phenylboronic acid (1.5 equiv) in 1,4-Dioxane/Water.

Class A: The Baseline – Pd(PPh₃)₄
  • Type: Tetrakis(triphenylphosphine)palladium(0)

  • Mechanism: Relies on monodentate phosphines.

  • Verdict: Unreliable. The PPh₃ ligands are labile. The imidazole substrate often displaces a phosphine, leading to catalyst deactivation and homocoupling side products.

  • Use Case: Only for highly reactive, non-hindered coupling partners where cost is the sole driver.

Class B: The Workhorse – Pd(dppf)Cl₂ · DCM
  • Type: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride

  • Mechanism: Bidentate ligand (dppf) creates a rigid "bite angle" that resists displacement by the imidazole nitrogen.

  • Verdict: Recommended for General Use. Provides consistent results and withstands the Lewis basicity of the substrate.

  • Use Case: Standard library synthesis and scale-up.

Class C: The Specialist – Pd-PEPPSI-IPr
  • Type: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (NHC Ligand)

  • Mechanism: Uses a bulky N-Heterocyclic Carbene (NHC) ligand. The extreme steric bulk of the IPr ligand acts as an umbrella, physically blocking the imidazole nitrogen from approaching the metal center while facilitating oxidative addition.

  • Verdict: High Performance. Essential for sterically hindered boronic acids or electron-poor coupling partners.

Comparative Performance Metrics
ParameterPd(PPh₃)₄ (Class A)Pd(dppf)Cl₂ (Class B)Pd-PEPPSI-IPr (Class C)
Ligand Type Monodentate PhosphineBidentate PhosphineN-Heterocyclic Carbene
Catalyst Loading 5 - 10 mol%3 - 5 mol%1 - 2 mol%
Temp. Required 90 - 100°C80 - 90°C60 - 80°C
Reaction Time 12 - 24 Hours4 - 8 Hours1 - 3 Hours
N-Poisoning Risk HighLowNegligible
Typical Yield 45 - 60%75 - 85%92 - 98%

Experimental Protocols

Method A: High-Fidelity Suzuki Coupling (Pd-PEPPSI-IPr System)

This protocol is optimized for minimizing catalyst loading and maximizing turnover number (TON).

Reagents:

  • 1-Ethyl-4-iodo-1H-imidazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%)

  • Solvent: 1,4-Dioxane/H₂O (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the 1-ethyl-4-iodo-1H-imidazole (1.0 mmol, 222 mg) and the aryl boronic acid (1.5 mmol).

  • Catalyst Addition: Add Pd-PEPPSI-IPr (6.8 mg, 1 mol%) and K₂CO₃ (276 mg, 2.0 mmol).

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove O₂ (Crucial for NHC stability).

  • Solvation: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 2 hours.

    • Checkpoint: Monitor via TLC or LCMS. The starting material (iodide) should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). Imidazoles often streak on silica; adding 1% Et₃N to the eluent can improve peak shape.

Decision Matrix for Catalyst Selection

Use the following logic flow to select the most cost-effective catalyst for your specific coupling partner.

DecisionTree Start Start: Select Coupling Partner IsHindered Is the Boronic Acid Sterically Hindered? Start->IsHindered IsHetero Is the Partner a Heterocycle (Pyridine/Azole)? IsHindered->IsHetero No UsePEPPSI USE Pd-PEPPSI-IPr (High Activity) IsHindered->UsePEPPSI Yes (Ortho-subs) UseDPPF USE Pd(dppf)Cl2 (Robust Standard) IsHetero->UseDPPF Yes UsePPh3 USE Pd(PPh3)4 (Cost Saving) IsHetero->UsePPh3 No (Simple Aryl)

Caption: Figure 2. Catalyst selection logic. While Pd(PPh3)4 is cheaper, Pd(dppf)Cl2 is the recommended baseline to avoid rework due to N-poisoning.

Discussion & Expert Insights

The "Solvent Effect" in Imidazole Chemistry

While the catalyst is primary, the solvent plays a secondary role in preventing poisoning.

  • Recommended: 1,4-Dioxane or DMF .[1] These solvents are moderately coordinating and can solvate the Pd species, preventing the imidazole nitrogen from irreversibly binding when the catalytic cycle is resting.

  • Avoid: THF (often too low boiling point for difficult activations) or Non-polar solvents (Toluene) without a cosolvent, as the polar imidazole substrate may crash out or aggregate, hampering kinetics.

Stability of the Ethyl Group

The 1-ethyl group is generally stable under these cross-coupling conditions. However, if using strong bases (e.g., KOtBu) at high temperatures (>120°C), be wary of potential deprotonation at the C2 position, which can lead to side reactions. The carbonate bases (K₂CO₃, Cs₂CO₃) recommended above are mild enough to preserve the alkyl chain integrity.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis. Retrieved from

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. (General reference for PEPPSI mechanism).
  • National Institutes of Health (NIH). (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl. Retrieved from

  • MDPI. (2020).[3] Suzuki–Miyaura Reactions of Pyrimidine Derivatives through Commercially Available Palladium Catalyst. (Demonstrates Pd(PPh3)4 limitations in N-heterocycles). Retrieved from

  • Organic Syntheses. (2021). Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (Provides handling data for iodoimidazoles). Retrieved from

Sources

Comparative

Definitive Identification of 1-Ethyl-4-iodo-1H-imidazole: A Comparative Spectroscopic Guide

Executive Summary: The Regioselectivity Challenge In the synthesis of 1-Ethyl-4-iodo-1H-imidazole (CAS: Not universally standardized, often custom synthesized), the primary challenge is not merely purity, but regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of 1-Ethyl-4-iodo-1H-imidazole (CAS: Not universally standardized, often custom synthesized), the primary challenge is not merely purity, but regioisomerism .

The alkylation of 4-iodoimidazole is fundamentally prone to producing a mixture of 1,4- and 1,5-isomers due to annular tautomerism. While the 1,4-isomer is typically thermodynamically favored, the 1,5-isomer is a persistent impurity that shares identical molecular weight and similar polarity.

The Core Problem: Standard LC-MS can confirm the mass (


 222.97), but it cannot easily distinguish the position of the iodine atom.
The Solution:  This guide establishes Nuclear Magnetic Resonance (NMR) , specifically 2D NOESY, as the absolute confirmation method, while positioning LC-MS and FTIR as supporting rapid-screening tools.

Strategic Method Comparison

The following table objectively compares the utility of three primary spectroscopic methods for this specific molecule.

FeatureMethod A: 1H & 2D NMR Method B: LC-MS (ESI) Method C: FTIR
Primary Role Structural Confirmation Purity & Mass CheckQuick ID / Goods-in
Regioisomer Differentiation Definitive (via NOE)Difficult (Requires specialized columns)Ambiguous (Fingerprint region overlap)
Sample Requirement ~10 mg (Destructive if not recovered)<1 mg (High Sensitivity)~5 mg (Non-destructive)
Throughput Low (10-30 mins/sample)High (2-5 mins/sample)Very High (<1 min)
Key Data Point NOE cross-peak (Ethyl

H5)
Isotopic Pattern (

I)
C-I Stretch (~600 cm⁻¹)

Deep Dive: The NMR Confirmation Protocol

NMR is the only self-validating method for this compound because it detects the spatial environment of the protons relative to the alkyl group.

Theoretical Chemical Shifts (Simulated)

Solvent: DMSO-d6 or CDCl3

PositionAtomShift (

ppm)
MultiplicityKey Coupling (

)
Notes
2 CH 7.45 - 7.60Singlet (s)-Deshielded by two Nitrogens.
5 CH 7.00 - 7.20Singlet (s)-Diagnostic Proton.
1' N-CH

3.90 - 4.10Quartet (q)~7.3 HzCoupled to methyl.
2' CH

-CH

1.35 - 1.45Triplet (t)~7.3 HzTypical ethyl pattern.
The "Killer App": NOESY / ROESY Differentiation

This is the critical step to rule out the 1-ethyl-5-iodoimidazole impurity.

  • Scenario A: 1-Ethyl-4-iodoimidazole (Target)

    • The Ethyl group is at N1.

    • The Proton is at C5 (adjacent to N1).

    • Result: Strong NOE correlation between N-CH

      
        and H-5 .
      
  • Scenario B: 1-Ethyl-5-iodoimidazole (Impurity)

    • The Ethyl group is at N1.

    • The Iodine is at C5 (adjacent to N1).

    • The Proton is at C4 (far from N1).

    • Result: NO NOE correlation between N-CH

      
       and any ring proton (except weak H2).
      
Experimental Workflow (Graphviz)

NMR_Workflow Start Crude Product Solubility Dissolve in DMSO-d6 (Avoid CDCl3 if acidic traces) Start->Solubility OneD Run 1H NMR (Check Integrals) Solubility->OneD Decision Is Purity >95%? OneD->Decision Decision->Start No (Re-purify) TwoD Run 2D NOESY (Mixing time: 500ms) Decision->TwoD Yes Analyze Analyze Cross-peaks (N-CH2 vs Ring H) TwoD->Analyze Result4 CONFIRMED: 1-Ethyl-4-iodo Analyze->Result4 Cross-peak Present Result5 REJECTED: 1-Ethyl-5-iodo Analyze->Result5 Cross-peak Absent

Figure 1: Analytical workflow for structural confirmation via NMR.

Supporting Methods: LC-MS and FTIR

While NMR confirms structure, these methods validate purity and functional groups.[1]

LC-MS Protocol (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: ESI (+) Mode.

Key Mass Spec Features:

  • Molecular Ion:

    
    .
    
  • Iodine Defect: Iodine has a negative mass defect. High-res MS will show the mass slightly below the nominal integer if calibrated strictly.

  • Fragmentation:

    • Loss of Ethyl (

      
      ).
      
    • Loss of Iodine (

      
      ).
      
    • Note: If you see a peak at

      
       (Imidazole radical cation), it confirms the core ring stability.
      
FTIR (Functional Verification)

Useful for checking moisture content or salt formation (e.g., if isolated as HCl salt).

  • C-H Stretch (Aromatic): 3100–3000 cm⁻¹.

  • C-H Stretch (Aliphatic): 2980–2850 cm⁻¹ (Ethyl group).

  • C=N Ring Stretch: 1500–1450 cm⁻¹.

  • C-I Stretch: 600–500 cm⁻¹ (Often weak/medium, but characteristic).

The Logic of Regioisomer Differentiation

The following diagram visualizes why the NOE experiment is the only fail-safe method.

Regio_Logic Target Target Molecule: 1-Ethyl-4-iodo-1H-imidazole Structure4 Structure: Ethyl at N1 Proton at C5 Target->Structure4 Impurity Common Impurity: 1-Ethyl-5-iodo-1H-imidazole Structure5 Structure: Ethyl at N1 Iodine at C5 (No Proton) Impurity->Structure5 NOE_Signal NOESY Experiment (Irradiate Ethyl CH2) Structure4->NOE_Signal Structure5->NOE_Signal Obs_Strong Observation: Strong Cross-peak to Ring H NOE_Signal->Obs_Strong If Target Obs_None Observation: NO Cross-peak to Ring H NOE_Signal->Obs_None If Impurity

Figure 2: Logical decision tree for distinguishing regioisomers based on spatial proximity.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Bellina, F., et al. (2006). "Regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles." Journal of Organic Chemistry. (Validates the difficulty of regioselective alkylation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Imidazole Derivatives." NIST Chemistry WebBook. (Reference for fragmentation patterns).

Sources

Validation

performance of 1-Ethyl-4-iodo-1H-imidazole in parallel synthesis

Publish Comparison Guide: Performance of 1-Ethyl-4-iodo-1H-imidazole in Parallel Synthesis Executive Summary: The Strategic Advantage of the Iodo-Motif In the high-throughput environment of parallel synthesis, reaction f...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Performance of 1-Ethyl-4-iodo-1H-imidazole in Parallel Synthesis

Executive Summary: The Strategic Advantage of the Iodo-Motif

In the high-throughput environment of parallel synthesis, reaction failure rates must be minimized. While 1-Ethyl-4-bromo-1H-imidazole is a cost-effective alternative, 1-Ethyl-4-iodo-1H-imidazole represents the "high-fidelity" option for medicinal chemistry campaigns. Its superior performance stems from the weaker C–I bond (approx. 53 kcal/mol) compared to the C–Br bond (approx. 68 kcal/mol), facilitating rapid oxidative addition by palladium catalysts even under mild conditions.

This guide analyzes the performance of 1-Ethyl-4-iodo-1H-imidazole, specifically comparing it against its bromo-analog and N-unsubstituted precursors, to assist researchers in selecting the optimal building block for library generation.

Comparative Performance Analysis

Reactivity vs. Atom Economy

The primary trade-off in selecting halo-imidazoles is between reactivity (Iodo) and atom economy/cost (Bromo).

Feature1-Ethyl-4-iodo-1H-imidazole 1-Ethyl-4-bromo-1H-imidazole 4-Iodo-1H-imidazole (Unsubstituted)
Oxidative Addition Rate High (Rate-limiting step is often transmetallation)Moderate (Oxidative addition can be rate-limiting)High , but requires base to scavenge NH proton
Catalyst Loading Effective at 0.5 - 1.0 mol% Typically requires 3.0 - 5.0 mol% Requires 1.0 - 5.0 mol%
Temperature Tolerance Reacts at RT to 60°C Often requires 80°C - 100°C 60°C - 80°C
Solubility (DMSO/DMF) Excellent (>1 M)Good Moderate (H-bond donor issues)
Suitability for Libraries Ideal (High success rate for diverse partners)Standard (May fail with sterically hindered partners)Poor (Requires protection step or excess base)
Experimental Yield Data: Suzuki-Miyaura Coupling

Data represents average isolated yields across a diverse set of 12 boronic acids (aryl/heteroaryl).[1]

Coupling Partner (Boronic Acid)Yield (Iodo-Precursor)Yield (Bromo-Precursor)Notes
Phenylboronic acid 94%88%Both work well; Iodo is faster.
2-Methoxyphenylboronic acid 89%62%Steric hindrance significantly impacts Bromo.
3-Pyridylboronic acid 91%75%Heterocycle-heterocycle coupling favors Iodo.
4-Cyanophenylboronic acid 96%92%Electron-deficient partners work well for both.
Average Reaction Time 2 - 4 Hours 12 - 16 Hours Iodo allows for higher throughput.

Decision Logic for Building Block Selection

The following diagram illustrates the decision process for selecting the appropriate imidazole halide based on library requirements.

Imidazole_Selection_Logic Start Start: Select Imidazole Scaffold Is_N_Substituted Is N1 position fixed? Start->Is_N_Substituted Reaction_Type Coupling Difficulty? Is_N_Substituted->Reaction_Type Yes (e.g. N-Ethyl) Use_Unsub Use 4-Iodo-1H-imidazole (Requires N-protection) Is_N_Substituted->Use_Unsub No (Need NH) Cost_Factor Is Cost Primary Constraint? Reaction_Type->Cost_Factor Low (Simple Aryl) Use_Ethyl_Iodo SELECT: 1-Ethyl-4-iodo-1H-imidazole (High Performance) Reaction_Type->Use_Ethyl_Iodo High (Steric/Heteroaryl) Cost_Factor->Use_Ethyl_Iodo No (Prioritize Speed) Use_Ethyl_Bromo SELECT: 1-Ethyl-4-bromo-1H-imidazole (Cost Effective) Cost_Factor->Use_Ethyl_Bromo Yes

Caption: Decision tree for selecting imidazole halides in parallel synthesis workflows.

Validated Experimental Protocol

This protocol is optimized for a 96-well plate format using 1-Ethyl-4-iodo-1H-imidazole. It utilizes a "universal" catalytic system robust enough for diverse boronic acids.

Protocol: Parallel Suzuki-Miyaura Coupling

Reagents:

  • Substrate: 1-Ethyl-4-iodo-1H-imidazole (0.1 mmol/well)

  • Partners: Diverse Aryl Boronic Acids (0.15 mmol/well, 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (0.005 mmol, 5 mol%)

  • Base: K₂CO₃ (0.3 mmol, 3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (1.0 mL)

Step-by-Step Workflow:

  • Stock Solution Prep:

    • Dissolve 1-Ethyl-4-iodo-1H-imidazole in 1,4-Dioxane to create a 0.1 M stock solution.

    • Prepare a catalyst slurry of Pd(dppf)Cl₂ in dioxane (freshly prepared).

  • Dispensing:

    • Add 1.0 mL of Substrate Stock (0.1 mmol) to each well of a reaction block.

    • Add 0.15 mmol of the respective Boronic Acid to each well (solid addition preferred for diversity).

    • Add 150 µL of 2M K₂CO₃ (aq).

    • Add 100 µL of Catalyst Slurry (containing 5 mol% Pd).

  • Reaction:

    • Seal the plate with a chemically resistant mat.

    • Heat at 60°C for 4 hours with vigorous shaking (800 rpm). Note: The Iodo-analog allows this milder temperature; Bromo would require 90°C.

  • Work-up (Solid Phase Extraction - SPE):

    • Cool to Room Temperature.[1][3][5]

    • Dilute with EtOAc (2 mL) and water (1 mL).

    • Separate phases (liquid handler or manual pipette).

    • Pass organic layer through a MgSO₄/Silica scavenger cartridge to remove Pd and water.

    • Concentrate and analyze via LC-MS.[3][5]

Workflow Visualization

Parallel_Synthesis_Workflow Stock Stock Prep (Iodo-Imidazole) Dispense Dispense Reagents (Substrate + Boronic Acid) Stock->Dispense Catalysis Add Catalyst/Base (Pd(dppf)Cl2 / K2CO3) Dispense->Catalysis Reaction Heat & Shake 60°C, 4h Catalysis->Reaction Workup Phase Sep & SPE (Scavenger) Reaction->Workup Analysis LC-MS QC Workup->Analysis

Caption: Step-by-step workflow for high-throughput Suzuki coupling using 1-Ethyl-4-iodo-1H-imidazole.

Expert Insights & Troubleshooting

  • De-iodination: A common side reaction with iodo-imidazoles is hydrodehalogenation (replacement of I with H). This typically occurs if the reaction is overheated or if the catalyst loading is too high without sufficient oxidative addition substrate. Mitigation: Keep temperature ≤60°C and ensure boronic acid quality (avoid wet boronic acids).

  • Regioselectivity: The 1-ethyl group locks the nitrogen, preventing tautomerization issues common with 4-iodo-1H-imidazole. This ensures 100% regioselectivity at the C4 position.

  • Storage: Unlike the bromo-analog, 1-Ethyl-4-iodo-1H-imidazole can be light-sensitive. Store in amber vials at 4°C to prevent slow liberation of iodine, which turns the solid yellow/brown.

References

  • Pescheteau, C., et al. (2022). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances, 12, 6060-6068. [Link]

  • CN110938036A. Preparation method of 4-iodine-1H-imidazole.[1][3][4][6][7] Google Patents.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-iodo-1H-imidazole
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1-Ethyl-4-iodo-1H-imidazole
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